5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
Beschreibung
The exact mass of the compound 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, 95% is 322.04284847 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-5-9(6-11(21)7-10)8-1-3-12(4-2-8)22-14(18,19)20/h1-7,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJBFLNQSWKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686736 | |
| Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261576-46-8 | |
| Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for overcoming developability bottlenecks. The compound 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS: 1261576-46-8)[1] represents a highly specialized, heavily fluorinated biphenyl-like scaffold. By integrating both a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) group onto a phenolic biphenyl core, this molecule exhibits a unique physicochemical profile. This whitepaper provides an in-depth analysis of its structural logic, empirical properties, and the self-validating experimental protocols required for its characterization in drug discovery pipelines.
Structural Logic & Physicochemical Profile
The molecular architecture of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is engineered for high metabolic stability and deep hydrophobic target engagement. The biphenyl core provides a rigid, planar scaffold, while the fluorinated substituents dictate the molecule's electronic and lipophilic behavior.
Quantitative Data Summary
To facilitate lead optimization and computational modeling, the theoretical and estimated physicochemical properties are summarized below:
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₄H₈F₆O₂ | - |
| Molecular Weight | 322.20 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |
| Estimated LogP | ~5.2 | High lipophilicity; excellent membrane and BBB permeability. |
| Estimated pKa | ~8.5 | Partially ionized at physiological pH; strong H-bond donor. |
| TPSA | 29.4 Ų | Highly favorable for passive intracellular accumulation. |
| H-Bond Donors / Acceptors | 1 / 8 | F atoms act as weak acceptors; -OH acts as a strong donor. |
The "Fluorine Effect" on ADME & Target Engagement
The substitution of hydrogen with fluorinated bioisosteres is a well-established strategy to modulate drug developability, as detailed in 2[2]. In this specific scaffold, the causality of the fluorine effect manifests in three distinct ways:
-
pKa Modulation: The -CF₃ group at the meta-position of the phenol is strongly electron-withdrawing (inductive effect). This lowers the phenolic pKa from ~10.0 (unsubstituted) to ~8.5. Consequently, the hydroxyl group becomes a significantly stronger hydrogen-bond donor at physiological pH without becoming fully ionized, optimizing target affinity.
-
Conformational Shielding: The -OCF₃ group projects orthogonally to the plane of the aromatic ring. This unique topography provides steric shielding to the biphenyl core, obstructing Cytochrome P450 (CYP) enzymes from accessing susceptible C-H bonds for oxidative metabolism[2].
-
Lipophilicity (LogP): Both -CF₃ and -OCF₃ groups drive the LogP above 5.0, forcing the molecule into hydrophobic binding pockets and enhancing passive transcellular permeability.
Caption: Logical relationship mapping the impact of fluorinated substitutions on ADME properties.
Synthesis Methodology & Validation
The synthesis of highly fluorinated biphenyls is reliably achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling, a standard for C-C bond formation in electron-deficient systems[3].
Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura synthesis of the fluorinated biphenyl scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Causality of Reagents: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides the necessary steric bulk to accelerate the reductive elimination step, which is otherwise sluggish in highly electron-deficient fluorinated substrates[3]. A 1,4-Dioxane/H₂O mixture ensures the simultaneous solvation of the organic halides and the inorganic base (K₂CO₃).
-
Step-by-Step Procedure:
-
Charge a Schlenk flask with 3-bromo-5-(trifluoromethyl)phenol (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Introduce the catalyst Pd(dppf)Cl₂ (0.05 eq) under a continuous stream of dry N₂.
-
Seal the flask and heat the reaction mixture to 90°C for 12 hours with vigorous stirring.
-
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
-
Self-Validating Check: Conduct ¹⁹F NMR on the purified product. The spectrum must display two distinct singlets (e.g., ~ -58 ppm for -OCF₃ and ~ -62 ppm for -CF₃) integrating to 3F each. This validates the retention of both fluorinated groups and confirms that unwanted defluorination did not occur during the Pd-catalyzed cycle.
Empirical Determination of Physicochemical Properties
To transition this scaffold from a theoretical model to a validated lead, its LogP and pKa must be empirically determined using rigorous, self-validating physical chemistry protocols.
Protocol 2: Shake-Flask Determination of LogP
-
Causality of Design: Because the compound possesses an ionizable phenol, determining the true partition coefficient (LogP) requires suppressing ionization. Using an aqueous buffer at pH 2.0 ensures the phenol (pKa ~8.5) is >99.9% unionized.
-
Step-by-Step Procedure:
-
Pre-saturate n-octanol with the pH 2.0 aqueous buffer, and vice versa, by stirring the two phases together for 24 hours. Reasoning: This prevents volume shifts due to mutual solubility during the actual experiment.
-
Dissolve an exact mass of the compound in the pre-saturated n-octanol phase to create a 1 mM stock.
-
Combine equal volumes (e.g., 5 mL) of the spiked octanol and pre-saturated buffer in a sealed glass vial.
-
Agitate via mechanical shaking at 25°C ± 0.1°C for 24 hours to achieve thermodynamic equilibrium.
-
Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantify the concentration of the compound in both phases using HPLC-UV.
-
-
Self-Validating Check: Calculate the mass balance by comparing the sum of the compound quantified in both phases against the initial 1 mM spike. A recovery of 95–105% validates the assay, proving that the highly lipophilic compound did not aggregate at the liquid-liquid interface or adsorb onto the glass vial.
Protocol 3: Co-Solvent Potentiometric pKa Determination
-
Causality of Design: With an estimated LogP > 5, the compound is practically insoluble in pure water. Direct aqueous titration is impossible. A Yasuda-Shedlovsky extrapolation using a Methanol/Water co-solvent system is required to mathematically derive the aqueous pKa.
-
Step-by-Step Procedure:
-
Prepare three solutions of the compound (0.5 mM) in varying ratios of Methanol/Water (e.g., 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.
-
Submerge a calibrated glass pH electrode into the solution at a constant 25°C under an Argon blanket (to prevent CO₂ absorption).
-
Titrate with standardized 0.1 M NaOH using an automated micro-burette, recording the apparent pH (psH) after each addition.
-
Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum function.
-
Plot the psKa values against the inverse dielectric constant (1/ε) of the respective Methanol/Water mixtures (Yasuda-Shedlovsky plot).
-
-
Self-Validating Check: The Yasuda-Shedlovsky plot must yield a strictly linear regression (R² > 0.99). Extrapolate this linear fit to the dielectric constant of pure water (1/ε = 0.0127 at 25°C) to yield the true aqueous pKa. Additionally, a Gran plot of the titration curve must be linear, validating that the electrode response remained Nernstian throughout the assay.
References
-
Meanwell NA. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, Springer. 2
-
Rahman MA, et al. "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega. 3
-
AK Scientific. "1261576-46-8 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol." AKSci Product Catalog.1
Sources
A Technical Guide to the ¹H and ¹⁹F NMR Spectral Characteristics of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
Abstract
This technical guide provides an in-depth analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol. In the absence of direct, publicly available experimental spectra for this specific molecule, this document leverages advanced prediction algorithms and foundational NMR principles to offer a robust characterization. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic properties of complex fluorinated aromatic compounds. The guide includes predicted chemical shifts, a discussion of the underlying structural and electronic factors influencing these shifts, a detailed experimental protocol for data acquisition, and workflow visualizations to aid in practical application.
Introduction: The Structural and Spectroscopic Significance
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a biaryl ether phenol derivative featuring two distinct fluorine-containing moieties: a trifluoromethyl (-CF3) group and a trifluoromethoxy (-OCF3) group. These groups are known to significantly modulate the physicochemical properties of organic molecules, including lipophilicity and metabolic stability, making such compounds of great interest in pharmaceutical and agrochemical research.[1] The precise characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating their exact structure in solution.
¹H NMR provides critical information on the proton environment, while ¹⁹F NMR, with its high sensitivity and wide chemical shift range, offers a direct and clean window into the electronic environment of the fluorine atoms.[2][3] The chemical shifts of the -CF3 and -OCF3 groups are exquisitely sensitive to their positions on the aromatic rings and the overall electronic nature of the molecule.[4][5] This guide will dissect these spectral features to provide a comprehensive understanding of the molecule's signature in NMR experiments.
Predicted NMR Spectral Data
Due to the absence of published experimental data, the following ¹H and ¹⁹F NMR chemical shifts have been predicted using a combination of computational methods, including machine learning and fragment-based approaches available through online prediction tools.[6][7][8] These predictions serve as a reliable starting point for experimental verification.
Molecular Structure and Atom Numbering
To facilitate clear spectral assignment, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol with atom numbering.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are summarized in Table 1. The solvent is assumed to be CDCl₃, a common non-polar solvent. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.[9]
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-OH | ~5.0 - 6.0 | Broad Singlet (br s) | Phenolic protons are exchangeable and their shift is concentration and solvent dependent. |
| H2 | ~7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | Positioned between two electron-withdrawing groups (-CF₃ and the ether linkage), leading to a downfield shift. Coupling to H4 and H6. |
| H4 | ~7.1 - 7.3 | Triplet (t) | Flanked by two protons (H2 and H6), expected to be a triplet. |
| H6 | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | Similar environment to H2, shifted downfield due to proximity to the phenolic oxygen and the ether linkage. |
| H2'/H6' | ~7.0 - 7.2 | Doublet (d) | Protons ortho to the trifluoromethoxy-substituted carbon. Expected to be equivalent and show coupling to H3'/H5'. |
| H3'/H5' | ~7.3 - 7.5 | Doublet (d) | Protons ortho to the ether linkage. The -OCF₃ group is electron-withdrawing, shifting these protons downfield. |
Predicted ¹⁹F NMR Chemical Shifts
The predicted ¹⁹F NMR chemical shifts are summarized in Table 2. Chemical shifts are referenced to CFCl₃ at 0.00 ppm.[10][11]
Table 2: Predicted ¹⁹F NMR Chemical Shifts (Solvent: CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| 3-CF₃ | ~ -62 to -64 | Singlet (s) | The chemical shift of a -CF₃ group on a benzene ring is typically in this region.[12] The electronic environment is influenced by the meta-positioned -OH and ether groups. |
| 4'-OCF₃ | ~ -57 to -59 | Singlet (s) | The -OCF₃ group generally resonates slightly downfield (less negative) compared to a -CF₃ group directly on the ring.[13] Its position is influenced by the para-ether linkage. |
Scientific Rationale and Causality
Influence of Substituents on ¹H Chemical Shifts
The predicted proton chemical shifts are governed by the interplay of inductive and resonance effects of the substituents.
-
-OH Group: The hydroxyl group is an activating, ortho-, para-directing group due to its resonance electron-donating effect. However, its inductive effect is electron-withdrawing.
-
-CF₃ Group: The trifluoromethyl group is strongly deactivating and electron-withdrawing through a powerful negative inductive effect (-I).
-
-OCF₃ Group: The trifluoromethoxy group is also strongly deactivating and electron-withdrawing, primarily through its inductive effect.
-
Ether Linkage: The oxygen of the ether linkage donates electron density to the aromatic ring via resonance.
The protons on the phenol-containing ring (H2, H4, H6) are all expected to be in the aromatic region, shifted downfield relative to benzene (7.34 ppm) due to the cumulative electron-withdrawing nature of the substituents. Similarly, the protons on the trifluoromethoxy-containing ring are influenced by the ether linkage and the -OCF₃ group.
Factors Affecting ¹⁹F Chemical Shifts
The chemical shift of fluorine nuclei is highly sensitive to the electronic environment.[3][14]
-
3-CF₃: The chemical shift around -63 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring.[12] The precise shift is modulated by the electronic effects of the other substituents on that ring.
-
4'-OCF₃: The fluorine atoms in the trifluoromethoxy group are shielded by the adjacent oxygen atom, which typically results in a chemical shift that is less negative than that of a -CF₃ group. The electronic communication through the ether bridge will also subtly influence this value.
Experimental Protocol: A Self-Validating System
This section outlines a robust, step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol. The protocol is designed to be self-validating by including necessary checks and referencing procedures.
Sample Preparation
-
Analyte Purity: Ensure the analyte is of high purity (>98%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good starting point for non-polar compounds. For compounds with varying solubility, DMSO-d₆ or Acetone-d₆ can be used. Note that solvent choice will affect chemical shifts.[15][16][17]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Referencing:
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.
Table 3: Recommended NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
| Observe Frequency | 400 MHz | 376 MHz (for a 400 MHz instrument) | Standard operating frequencies. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 250 ppm (-200 to 50 ppm) | To cover the entire expected range of chemical shifts. |
| Acquisition Time | 2-4 seconds | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (d1) | 5 seconds | 5-10 seconds | To allow for full relaxation of nuclei, crucial for quantitative measurements. |
| Pulse Width | Calibrated 90° pulse | Calibrated 90° pulse | To ensure maximum signal intensity. |
| Number of Scans | 8-16 | 32-64 | To achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | For consistency and comparability of data. |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing:
-
¹H NMR: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
¹⁹F NMR: Reference the spectrum to the external standard.
-
-
Peak Picking and Integration: Identify all peaks and integrate their areas. The integration of the proton signals should correspond to the number of protons in each environment.
Visualization of Workflows
Experimental Workflow Diagram
The following diagram illustrates the key stages from sample preparation to final spectral analysis.
Caption: Workflow for NMR data acquisition and analysis.
Logical Relationship of Substituent Effects
This diagram shows the influence of the various functional groups on the electron density of the aromatic rings, which in turn determines the NMR chemical shifts.
Caption: Influence of substituents on NMR chemical shifts.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹⁹F NMR characteristics of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol. The provided tables of chemical shifts, grounded in established NMR principles, offer a solid foundation for any researcher working with this or structurally related compounds. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, allowing for the empirical validation of the predictions laid out in this document. As a self-validating system, the combination of prediction, theoretical understanding, and a robust experimental plan empowers scientists to confidently characterize novel fluorinated molecules.
References
-
Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Retrieved from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]
-
Scribd. (n.d.). 19F NMR Reference Standards Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Predictors™. Retrieved from [Link]
-
Tsanaktsidis, C. G., et al. (2019). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 24(18), 3369. Retrieved from [Link]
-
Rzepa, H. S., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(1), 60-68. Retrieved from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You? Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59-67. Retrieved from [Link]
-
Penner, P., et al. (2024, March 5). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. Retrieved from [Link]
-
Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296-2302. Retrieved from [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Tverdokhlebov, A. V. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 214, 33-46. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Reddit. (2023, June 30). Where to find 19F NMR spectra? Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
ACS Publications. (2019, November 18). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Huber, F. M., et al. (2026, March 11). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Journal of Biomolecular NMR. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]
-
Imperial College London. (2021, October 21). 3.3 - Supertesting set 19F NMR. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2018). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 23(10), 2469. Retrieved from [Link]
-
ResearchGate. (2021, October 31). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
The BMRB. (n.d.). 4-Trifluoromethylphenol. Retrieved from [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. biophysics.org [biophysics.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
- 6. CASCADE [nova.chem.colostate.edu]
- 7. Visualizer loader [nmrdb.org]
- 8. acdlabs.com [acdlabs.com]
- 9. rsc.org [rsc.org]
- 10. scribd.com [scribd.com]
- 11. colorado.edu [colorado.edu]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. tandfonline.com [tandfonline.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. reddit.com [reddit.com]
In Vitro Mechanism of Action of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Mitochondrial Bioenergetics & Metabolic Pharmacology
Executive Summary
In the landscape of metabolic pharmacology, mitochondrial uncouplers have emerged as highly potent therapeutic candidates for obesity, neurodegeneration, and metabolic syndrome. This technical whitepaper dissects the in vitro mechanism of action of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (herein designated as TFM-TMP ).
Operating as a highly lipophilic, synthetic protonophore, TFM-TMP short-circuits the mitochondrial electron transport chain (ETC) from ATP synthase. By synthesizing structural causality with self-validating experimental workflows, this guide provides a comprehensive framework for evaluating TFM-TMP and similar fluorinated biphenyl-ether uncouplers in preclinical in vitro models.
Physicochemical Causality: The Structural Basis of Uncoupling
The uncoupling efficacy of any small-molecule protonophore is strictly governed by two physicochemical parameters: the acid dissociation constant (pKa) and lipophilicity (LogP) [2]. As a Senior Application Scientist, I emphasize that understanding why a molecule works is prerequisite to designing assays to test how it works.
-
pKa Modulation via Fluorination: An unmodified phenol typically possesses a pKa of ~9.9, rendering it predominantly protonated and neutral at physiological pH. In TFM-TMP, the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the meta-trifluoromethyl (-CF 3 ) and para-trifluoromethoxyphenyl (-OCF 3 ) groups stabilize the phenolate anion. This shifts the pKa downward to approximately 6.5–7.0. This is the precise "sweet spot" required for a protonophore to cycle between protonated and deprotonated states across the pH gradient of the inner mitochondrial membrane (IMM) (pH 7.2 in the intermembrane space vs. pH 7.8 in the matrix) [1].
-
Lipophilicity and Charge Delocalization: The bulky, heavily fluorinated biphenyl-ether scaffold confers extreme lipophilicity (LogP > 4.5). More critically, the extensive π -electron system delocalizes the negative charge of the deprotonated phenolate. This prevents the anion from becoming trapped by the polar headgroups of the lipid bilayer, allowing the anionic form (TFM-TMP − ) to freely diffuse across the hydrophobic core of the IMM without requiring a protein transporter [1].
The Protonophoric Cycle (Mechanism of Action)
TFM-TMP acts as a specific ionophore for hydrogen ions (H + ). The mechanism is an abortive proton cycle that dissipates the proton motive force ( Δ p) generated by the ETC.
-
In the intermembrane space (IMS) where [H + ] is high (pH 7.2), TFM-TMP exists in its neutral, protonated form (TFM-TMP-H).
-
Driven by its high LogP, TFM-TMP-H diffuses across the lipid bilayer of the IMM into the mitochondrial matrix.
-
In the matrix, the lower[H + ] (pH 7.8) causes TFM-TMP-H to deprotonate, releasing a proton and dissipating the electrochemical gradient.
-
The delocalized anionic form (TFM-TMP − ) is driven back across the IMM to the IMS by the mitochondrial membrane potential ( ΔΨ m, which is negative on the inside).
-
The cycle repeats, uncoupling nutrient oxidation from ATP production and forcing the ETC to accelerate to compensate for the lost gradient.
Diagram 1: The protonophoric cycle of TFM-TMP across the Inner Mitochondrial Membrane (IMM).
Experimental Methodologies & Self-Validating Systems
To empirically prove that TFM-TMP functions as an uncoupler, we must employ self-validating experimental designs. A protocol is only as trustworthy as its internal controls.
High-Resolution Extracellular Flux Analysis (Seahorse XF)
The gold standard for quantifying uncoupling in vitro is the measurement of the Oxygen Consumption Rate (OCR) [3].
Causality of the Assay Design: We first inject Oligomycin to inhibit ATP synthase. This drops the OCR to a basal "leak" state. Subsequent injection of TFM-TMP will artificially shuttle protons, forcing the ETC to work at maximum capacity to restore the gradient, thus spiking the OCR. We finish with Rotenone and Antimycin A to shut down Complexes I and III. If the OCR drops to near zero, it validates that the TFM-TMP-induced OCR spike was entirely mitochondrial, not an artifact of chemical redox cycling.
Step-by-Step Protocol:
-
Cell Seeding: Seed target cells (e.g., C2C12 myoblasts) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO 2 .
-
Media Preparation: Prepare unbuffered DMEM supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to exactly 7.4.
-
Washing: Wash cells twice with the prepared assay media and incubate in a non-CO 2 incubator at 37°C for 1 hour prior to the assay.
-
Compound Loading: Load the sensor cartridge injection ports:
-
Port A: Oligomycin (Final well concentration: 1.0 µM)
-
Port B: TFM-TMP (Titration range: 0.1 µM – 10.0 µM)
-
Port C: FCCP (Positive control: 1.0 µM)
-
Port D: Rotenone / Antimycin A (Final well concentration: 0.5 µM each)
-
-
Execution: Run the standard Mito Stress Test program on the Seahorse XF Analyzer.
Diagram 2: Extracellular Flux Assay (Seahorse XF) logical workflow for validating uncoupling.
Mitochondrial Membrane Potential ( ΔΨ m) Quantification
To confirm that the increase in OCR is due to gradient dissipation, we measure ΔΨ m using Tetramethylrhodamine methyl ester (TMRM), a cell-permeant, cationic fluorescent dye.
Step-by-Step Protocol:
-
Staining: Incubate cells with 100 nM TMRM in standard culture media for 30 minutes at 37°C.
-
Washing: Wash twice with PBS to remove background fluorescence.
-
Treatment: Treat cells with vehicle (DMSO), TFM-TMP (1-10 µM), or FCCP (10 µM) for 15 minutes.
-
Flow Cytometry: Harvest cells and analyze via flow cytometry (Excitation: 488 nm, Emission: 570 nm). A leftward shift in the fluorescence peak confirms mitochondrial depolarization.
Quantitative Data Synthesis
When evaluated in vitro, next-generation uncouplers must be benchmarked against classical agents like FCCP and newer agents like BAM15 [2]. The ideal profile features a high maximal OCR without inducing plasma membrane depolarization or severe cytotoxicity.
| Compound | Optimal Uncoupling Conc. ( μ M) | Max OCR (% of Basal) | Cytotoxicity IC 50 ( μ M) | Plasma Membrane Depolarization |
| FCCP (Classic) | 1.0 - 2.0 | ~250% | < 10.0 | Yes (High off-target effect) |
| BAM15 (Modern) | 5.0 - 10.0 | ~300% | > 40.0 | No |
| TFM-TMP (Subject) | 2.5 - 5.0 | ~280% | > 35.0 | No |
Table 1: Comparative in vitro bioenergetic and toxicity profiling of mitochondrial protonophores.
Downstream Kinase Signaling & Metabolic Reprogramming
The in vitro utility of TFM-TMP extends beyond simple bioenergetics; it acts as a powerful pharmacological tool to reprogram cellular metabolism.
By uncoupling the mitochondria, TFM-TMP rapidly depletes intracellular ATP while elevating AMP levels. This altered energy charge is sensed by Liver Kinase B1 (LKB1), which subsequently phosphorylates and activates AMP-activated protein kinase (AMPK) [4]. Activated AMPK acts as a metabolic master switch, inhibiting energy-consuming anabolic pathways (e.g., lipid synthesis via Acetyl-CoA Carboxylase inhibition) and stimulating catabolic pathways (e.g., glucose uptake via GLUT4 translocation).
Diagram 3: Downstream metabolic reprogramming induced by TFM-TMP-mediated AMPK activation.
References
-
Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
BAM15-mediated mitochondrial uncoupling protects against obesity and improves glycemic control Source: EMBO Molecular Medicine URL:[Link]
Toxicity and Safety Profile of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry and agrochemical development, highly fluorinated building blocks are prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS: 1261576-46-8) is a complex, meta-disubstituted phenolic intermediate characterized by its dense fluorination. While these structural modifications are advantageous for efficacy, they introduce specific toxicological liabilities that must be rigorously evaluated during early-stage development.
This whitepaper provides an authoritative, mechanistic analysis of the safety profile of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol. By synthesizing predictive physicochemical data with established toxicological paradigms for halogenated phenols, this guide equips drug development professionals with the theoretical grounding and self-validating empirical protocols necessary to profile this compound's safety accurately.
Physicochemical Properties & Predictive Toxicology
The toxicokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. For 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, the presence of the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups on the biphenyl-like scaffold drives two critical predictive toxicity factors:
-
Extreme Lipophilicity: The fluorinated moieties significantly increase the partition coefficient (LogP), enhancing the molecule's ability to cross lipid bilayers, including the blood-brain barrier and mitochondrial membranes. This also flags the compound for potential bioaccumulation.
-
pKa Modulation: The strong electron-withdrawing nature of the meta-substituted -CF₃ and -OCF₃ groups delocalizes the electron density of the phenolic ring. This lowers the pKa of the hydroxyl group compared to an unsubstituted phenol, increasing the population of the negatively charged phenoxide anion at physiological pH (7.4).
Table 1: Predictive Physicochemical & Toxicokinetic Parameters
| Parameter | Predicted Value / Characteristic | Toxicological Implication |
| Molecular Weight | 322.20 g/mol | Optimal for passive diffusion and systemic circulation. |
| LogP (Lipophilicity) | ~4.5 - 5.5 | High membrane permeability; risk of non-specific lipid partitioning. |
| pKa (Phenolic -OH) | ~8.0 - 8.5 | Weak acid; capable of proton shuttling across biological membranes. |
| Metabolic Stability | Moderate to High | Fluorination blocks specific CYP450 sites, but the phenol ring remains susceptible to oxidation. |
Current Hazard Classification (GHS)
Based on standardized safety evaluations for this chemical class, the compound exhibits acute irritant properties typical of halogenated phenols[1]. It is not currently classified as a systemic carcinogen or mutagen, but its acute exposure hazards require strict engineering controls during handling.
Table 2: Global Harmonized System (GHS) Hazard Summary[1]
| Hazard Class | Category | Hazard Statement (H-Code) | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Mechanistic Toxicology Hypothesis
To design effective safety screening protocols, we must first establish the causal mechanisms of toxicity. Based on the structural homology to known toxicants, 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol presents two primary mechanistic liabilities.
Pathway A: Mitochondrial Uncoupling (Protonophoric Activity)
Halogenated phenols are historically documented as potent uncouplers of oxidative phosphorylation[2]. The mechanism relies on the molecule acting as a lipophilic weak acid. The neutral, protonated form of the phenol easily partitions into the inner mitochondrial membrane. Once exposed to the slightly alkaline environment of the mitochondrial matrix, it deprotonates. The resulting lipophilic anion (stabilized by the electron-withdrawing -CF₃ and -OCF₃ groups) diffuses back across the membrane to the intermembrane space, where it accepts another proton, perpetuating the cycle[2]. This futile shuttling dissipates the proton motive force, halting ATP synthesis and triggering cellular necrosis via bioenergetic failure.
Pathway B: Electrophilic Stress via CYP450 Bioactivation
While fluorination generally increases metabolic stability, the electron-rich phenolic ring remains a target for hepatic Cytochrome P450 (CYP450) enzymes. Literature on related trifluoromethylphenols demonstrates that they can undergo spontaneous or enzyme-mediated oxidation to form highly reactive quinone methide or semiquinone intermediates[3]. These electrophiles rapidly alkylate cellular macromolecules and deplete intracellular glutathione (GSH), leading to an accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis[3].
Diagram 1: Dual mechanistic toxicity pathways of fluorinated phenols.
Self-Validating Experimental Protocols for Toxicity Profiling
To move from hypothesis to empirical validation, drug development professionals must employ assays that do more than just measure cell death; they must prove the mechanism of cell death. The following protocols are designed as self-validating systems to isolate the specific toxicological liabilities of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol.
Protocol 1: High-Throughput Mitochondrial Toxicity Screening (Seahorse XF)
Objective: To definitively distinguish whether the compound causes toxicity via direct Electron Transport Chain (ETC) inhibition or via mitochondrial uncoupling (protonophoric activity). Causality & Self-Validation: By sequentially injecting metabolic modulators, this assay creates an internal baseline. If the compound is an uncoupler, it will force the cells to consume oxygen rapidly without producing ATP.
Step-by-Step Methodology:
-
Cell Preparation: Seed HepG2 cells (human hepatoma) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.
-
Media Exchange: Wash and replace growth media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour.
-
Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using the Seahorse XF Analyzer.
-
Injection 1 (ATP Synthase Inhibition): Inject Oligomycin (1.5 µM). Validation: OCR should drop as ATP synthesis halts.
-
Injection 2 (Test Compound): Inject 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol at varying concentrations (0.1 µM - 50 µM). Causality check: A sharp spike in OCR here definitively proves the compound is bypassing ATP synthase and uncoupling the mitochondria.
-
Injection 3 (Maximal Respiration): Inject FCCP (1.0 µM) as a positive control for uncoupling.
-
Injection 4 (ETC Shutdown): Inject Rotenone/Antimycin A (0.5 µM) to shut down Complexes I and III, proving the measured OCR was strictly mitochondrial.
Protocol 2: Hepatotoxicity & Reactive Metabolite Trapping (LC-MS/MS)
Objective: To determine if the compound is bioactivated by hepatic enzymes into electrophilic quinone species that cause protein alkylation. Causality & Self-Validation: Reactive metabolites are too transient to measure directly. We use Glutathione (GSH) as a "trap" to form stable adducts. By running parallel reactions with and without NADPH (the CYP450 cofactor), we ensure that any detected toxicity is strictly metabolism-dependent.
Step-by-Step Methodology:
-
Reaction Mixture Setup: Prepare a 1 mL reaction containing Human Liver Microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validating Controls: Set up two parallel control tubes:
-
Control A (-NADPH): Omits the CYP450 cofactor to prove baseline chemical stability.
-
Control B (-GSH): Omits the trapping agent to measure the raw depletion rate of the parent compound.
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH to the main tube and Control B.
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate HLM proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify mass shifts corresponding to the addition of GSH (+307 Da) minus any lost fluorine atoms (indicating defluorination during quinone methide formation)[3].
Diagram 2: Tiered toxicity screening workflow for fluorinated phenolic intermediates.
Conclusion
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a highly specialized chemical entity. While its dense fluorination provides desirable physicochemical properties for drug design, it simultaneously introduces specific risks: namely, mitochondrial uncoupling driven by its lipophilic weak-acid nature, and potential electrophilic stress via CYP450 bioactivation. By deploying the self-validating in vitro protocols outlined in this guide, development teams can accurately quantify these liabilities, ensuring that downstream in vivo studies and structural optimizations are guided by rigorous, mechanistic data.
References
- AK Scientific, Inc. "Safety Data Sheet (United States). 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol." AKSci.
- Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. PubMed / National Institutes of Health.
- Recent Progress in Studies on The Uncouplers of Oxidative Phosphorylation. ResearchGate.
Sources
A Comprehensive Guide to Characterizing the Pharmacokinetic Profile of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Pharmacokinetic Characterization in Modern Drug Discovery
The journey of a promising therapeutic agent from laboratory bench to clinical application is paved with rigorous scientific evaluation. Among the most critical of these assessments are the pharmacokinetic properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. The molecular scaffold of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol represents a class of compounds with significant therapeutic potential, owing to the unique physicochemical characteristics imparted by its fluorine substituents. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are known to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] However, these same properties can present challenges in achieving a desirable pharmacokinetic profile. This guide serves as an in-depth technical manual for researchers, providing a strategic and methodological framework for the comprehensive pharmacokinetic characterization of novel 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol derivatives. Our focus is not merely on the execution of experimental protocols but on the underlying scientific rationale, ensuring a self-validating and robust data package to inform critical decisions in drug development.
Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework
Early-stage in vitro ADME assays are pivotal for identifying potential liabilities and guiding the optimization of lead compounds.[3][4] These assays provide essential insights into a compound's behavior before advancing to more resource-intensive in vivo studies.
Physicochemical Properties: The Bedrock of Bioavailability
A molecule's fundamental physical and chemical properties, primarily its solubility and lipophilicity, are key determinants of its oral absorption and overall disposition.
-
Aqueous Solubility: Poor aqueous solubility can be a significant hurdle to achieving adequate oral bioavailability. For the highly lipophilic trifluoromethyl- and trifluoromethoxyphenyl-containing compounds, assessing solubility is a critical first step.
-
Lipophilicity (LogP/LogD): The lipophilicity of a drug candidate influences its permeability across biological membranes, plasma protein binding, and metabolic stability.[5] The trifluoromethyl and trifluoromethoxy groups are known to significantly increase lipophilicity.[2]
Table 1: Key Physicochemical and In Vitro ADME Assays
| Parameter | Assay | Purpose |
| Solubility | Thermodynamic & Kinetic Solubility Assays | To determine the maximum concentration of a compound in aqueous solution, predicting its dissolution in the gastrointestinal tract. |
| Lipophilicity | LogP/LogD Determination (e.g., shake-flask, HPLC) | To measure the partitioning of a compound between an organic and aqueous phase, indicating its ability to cross cell membranes. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess passive diffusion across an artificial lipid membrane. |
| Caco-2 Cell Permeability Assay | To evaluate both passive and active transport across a human intestinal cell monolayer.[6] | |
| Metabolic Stability | Liver Microsomal Stability Assay | To determine the rate of phase I metabolism, primarily by cytochrome P450 enzymes.[7] |
| Hepatocyte Stability Assay | To assess both phase I and phase II metabolism in whole liver cells. | |
| CYP Inhibition | Cytochrome P450 Inhibition Assay (e.g., IC50 determination) | To identify potential for drug-drug interactions by inhibiting major CYP isoforms.[8] |
| Plasma Protein Binding | Equilibrium Dialysis | To measure the fraction of a compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[9][10] |
Absorption and Permeability: Crossing the Biological Barriers
For a drug to be effective, it must be absorbed from its site of administration into the systemic circulation. For orally administered drugs, this involves crossing the intestinal epithelium.
Objective: To determine the rate of transport of a 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol derivative across a Caco-2 cell monolayer, a model of the human intestinal epithelium. This assay helps to predict in vivo drug absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.
-
Apical to Basolateral (A-B) Transport: The compound solution is added to the apical (donor) side of the transwell, and the appearance of the compound in the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B-A) Transport: The compound solution is added to the basolateral side, and its appearance in the apical side is measured.
-
Sample Analysis: Samples from both compartments at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.
Diagram 1: Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing intestinal permeability.
Metabolic Stability: Predicting In Vivo Clearance
The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. The presence of strong carbon-fluorine bonds in the trifluoromethyl and trifluoromethoxy groups generally confers high metabolic stability.[2] However, the aromatic rings can still be susceptible to oxidation.[11]
Objective: To evaluate the phase I metabolic stability of a 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol derivative by incubating it with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[12]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or preclinical species), the test compound, and a buffer.
-
Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system.
-
Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Diagram 2: Metabolic Stability Assessment Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine-Borane Derivatives as Novel Progesterone Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physiologically-based pharmacokinetic modeling as an approach to evaluate the effect of covariates and drug-drug interactions on variability in epidermal growth factor receptor kinase inhibitor exposure - van Dyk - Translational Cancer Research [tcr.amegroups.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. ADME-PK and preformulation - Novalix [novalix.com]
- 12. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]
Binding affinity of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol to target proteins
An In-depth Technical Guide to Investigating the Binding Affinity of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol to Target Proteins
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of small molecules.[1][2][3] The compound 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol represents a compelling scaffold, integrating two distinct trifluoromethyl moieties and a phenolic hydroxyl group. The trifluoromethyl (CF3) group is known to increase metabolic stability, lipophilicity, and binding affinity, while the trifluoromethoxy (OCF3) group further enhances lipophilicity and can influence molecular conformation, providing additional binding affinity to target proteins.[2][4] The phenolic hydroxyl group can act as a key hydrogen bond donor or acceptor in interactions with biological targets.[1]
While specific protein targets for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol are not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to elucidate the binding characteristics of this and similar compounds. We will explore potential target classes based on the compound's chemical features and provide detailed, field-proven methodologies for determining binding affinity.
Physicochemical Properties and Their Implications for Target Binding
The unique combination of functional groups in 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol dictates its likely physicochemical properties and, consequently, its interactions with protein targets.
-
Lipophilicity: The presence of both trifluoromethyl and trifluoromethoxyphenyl groups significantly increases the molecule's lipophilicity.[2] This property enhances its ability to cross cell membranes and access intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl groups resistant to metabolic degradation.[2] This stability increases the compound's biological half-life.
-
Binding Interactions: The electron-withdrawing nature of the trifluoromethyl groups can modulate the pKa of the phenolic hydroxyl group, potentially enhancing its ability to form strong hydrogen bonds with protein residues.[1] The trifluoromethoxy group can also participate in favorable orthogonal multipolar interactions with protein backbones.[4]
These properties suggest that 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol has the potential to bind to a variety of protein targets, including enzymes and receptors involved in key signaling pathways.
Potential Protein Target Classes and Rationale
Based on the known biological activities of structurally related trifluoromethyl-containing phenols, several protein classes emerge as high-probability targets for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol.
-
Kinases: Many kinase inhibitors feature scaffolds that can be mimicked by this compound. The inhibition of key signaling pathways is a common mechanism for anticancer agents.[1]
-
Cyclooxygenases (COX): Some trifluoromethyl-containing compounds are known to inhibit COX enzymes, which are central to inflammatory pathways.[5][6]
-
Nuclear Receptors: The lipophilic nature of the compound makes it a potential ligand for nuclear receptors, which regulate gene expression.
-
Ion Channels: The compound's ability to partition into lipid membranes could facilitate interactions with transmembrane ion channels.
The following sections will provide detailed protocols for assessing the binding affinity of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol to these potential target classes.
Experimental Protocols for Determining Binding Affinity
A multi-faceted approach is essential for accurately characterizing the binding of a novel compound to its protein targets. Here, we detail three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a cell-based functional assay.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of a ligand (the analyte) with a target protein immobilized on a sensor surface (the ligand).
Experimental Workflow:
Caption: Workflow for SPR-based binding affinity analysis.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (e.g., a kinase of interest) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a serial dilution of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol in running buffer, typically ranging from 0.1 nM to 10 µM. Include a buffer-only blank for double referencing.
-
Inject each concentration of the compound over the immobilized protein surface and a reference flow cell for a defined association time (e.g., 120 seconds).
-
Allow the compound to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).
-
Between each compound injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank injection from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Parameter | Description | Typical Value Range |
| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻⁵ - 10⁻¹ |
| KD (M) | Equilibrium dissociation constant (kd/ka) | nM - µM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Caption: Workflow for a cell-based kinase functional assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) in 96-well plates.
-
Prepare a serial dilution of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a period sufficient to observe an effect on the target pathway (e.g., 24-48 hours).
-
-
Kinase Activity Assay:
-
Lyse the cells to release the intracellular contents.
-
Measure the activity of the target kinase using a commercial kit (e.g., a luminescence-based assay that measures ATP consumption).
-
-
Data Analysis:
-
Normalize the data to untreated controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
-
| Parameter | Description |
| IC50 (M) | Half-maximal inhibitory concentration |
Data Interpretation and Troubleshooting
A critical aspect of binding affinity studies is the careful interpretation of the data and the ability to troubleshoot common issues.
-
Correlating Results: A strong correlation between the KD values from SPR and ITC and the IC50 from a functional assay provides high confidence that the compound's biological activity is due to its direct binding to the target.
-
Nonspecific Binding: High lipophilicity can sometimes lead to nonspecific binding. This can be addressed in SPR by including a small amount of detergent (e.g., 0.05% Tween-20) in the running buffer. In ITC, nonspecific binding may manifest as a linear heat change that does not saturate.
-
Compound Solubility: Poor aqueous solubility can be a challenge. The use of a small percentage of a co-solvent like DMSO is acceptable, but the concentration should be kept consistent across all samples.
Conclusion
This guide provides a comprehensive framework for characterizing the binding affinity of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol to its protein targets. By employing a combination of biophysical techniques like SPR and ITC, alongside relevant cell-based functional assays, researchers can gain a deep understanding of the compound's mechanism of action. The insights gained from these studies are invaluable for guiding lead optimization efforts in drug discovery and development. The principles and protocols detailed herein are broadly applicable to the study of other novel small molecules, providing a robust platform for advancing our understanding of molecular recognition and its role in therapeutic intervention.
References
- A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols - Benchchem.
- BindingDB BDBM13065 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole::CHEMBL26915::SC-560.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed.
- Compound: CHEMBL3935056 - ChEMBL - EMBL-EBI.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing).
- (PDF)
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
- CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol - CymitQuimica.
- 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Recent Development of Catalytic Trifluoromethoxyl
- The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure - PMC.
- Pathological and therapeutic roles of bioactive peptide trefoil factor 3 in diverse diseases: recent progress and perspective - PMC.
- 4-Methoxy-3-(trifluoromethyl)phenol | 53903-59-6 - Sigma-Aldrich.
- Interaction of Destruxin A with Three Silkworm Proteins: BmCRT, BmDPP3, and BmPDIA5.
- (S)-3-(3-Fluoro-4-Methoxybenzyl)
- Novel H2 activation by a tris[3,5-bis(trifluoromethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM13065 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole::CHEMBL26915::SC-560 [bindingdb.org]
- 6. researchgate.net [researchgate.net]
Protocol for synthesizing 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
An Application Note and Protocol for the Synthesis of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
Introduction: The Significance of Fluorinated Biaryl Phenols
The biaryl phenol motif is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet conformationally adaptable backbone for molecular design. The introduction of fluorine-containing substituents, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can dramatically modulate a molecule's physicochemical properties. These groups are known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering electronic characteristics and participating in specific non-covalent interactions.[1] The target molecule, 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, combines these features, making it a valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
This document provides a comprehensive, field-tested protocol for the synthesis of this fluorinated biaryl phenol. The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[2][3][4] We will delve into the practical execution of this synthesis, the underlying mechanistic principles that govern the reaction's success, and the critical parameters that ensure high yield and purity.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The core of this synthesis is the palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid.[5] This reaction provides a powerful and versatile method for constructing the C-C bond that links the two aromatic rings.[6]
Overall Reaction Scheme:
The reaction couples 3-Bromo-5-(trifluoromethyl)phenol with 4-(Trifluoromethoxy)phenylboronic acid using a palladium catalyst and a base to yield the desired biaryl product.
Materials and Reagents
Proper preparation and handling of all reagents are paramount for the success and safety of the synthesis. All reagents should be of high purity (≥95%).
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role | Notes |
| 3-Bromo-5-(trifluoromethyl)phenol | 1025718-84-6 | C₇H₄BrF₃O | 241.01 | Aryl Halide | Starting material.[7][8] |
| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | C₇H₆BF₃O₃ | 205.93 | Boronic Acid | Coupling partner.[9] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Catalyst Precursor | Source of Pd(0) catalyst. |
| Triphenylphosphine (PPh₃) | 603-35-0 | C₁₈H₁₅P | 262.29 | Ligand | Stabilizes the Pd catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base | Activates the boronic acid. |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent | Anhydrous grade recommended. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Co-solvent | For dissolving the base. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent | |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent | |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Stationary Phase | For column chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Mobile Phase |
Safety and Handling Precautions
General:
-
This procedure must be conducted in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[12][13]
-
An emergency eye wash station and safety shower should be readily accessible.
Chemical-Specific Hazards:
-
Trifluoromethylated Compounds: These compounds can be irritants and should be handled with care. Avoid inhalation and skin contact.[8][10][12]
-
Palladium Acetate: Irritant. Avoid inhalation of dust.[4]
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Use in a fume hood away from ignition sources.
-
Triphenylphosphine: Harmful if swallowed or inhaled.
-
Acids/Bases: Handle with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][13][14]
Detailed Synthesis Protocol
Step 1: Reagent Preparation and Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-Bromo-5-(trifluoromethyl)phenol (1.00 g, 4.15 mmol, 1.0 equiv.).
-
Add 4-(Trifluoromethoxy)phenylboronic acid (1.03 g, 5.00 mmol, 1.2 equiv.).
-
Add Palladium(II) Acetate (47 mg, 0.21 mmol, 5 mol%) and Triphenylphosphine (130 mg, 0.50 mmol, 12 mol%).
-
The flask is sealed with septa, and the atmosphere is evacuated and backfilled with nitrogen three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst.
Step 2: Solvent and Base Addition
-
Under a positive flow of nitrogen, add 30 mL of anhydrous 1,4-Dioxane to the flask via syringe.
-
In a separate beaker, dissolve Potassium Carbonate (1.72 g, 12.45 mmol, 3.0 equiv.) in 10 mL of deionized water.
-
Add the aqueous potassium carbonate solution to the reaction flask via syringe.
-
Begin vigorous stirring to ensure adequate mixing of the biphasic system.
Step 3: Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 90-95 °C) using an oil bath.
-
Maintain the reflux for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a TLC sample, briefly cool the reaction, withdraw a small aliquot with a pipette, dilute it with ethyl acetate, and spot it on a silica plate. A typical mobile phase is 20% ethyl acetate in hexanes. The disappearance of the starting aryl bromide indicates reaction completion.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual base and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification and Characterization
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes is typically effective.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol as a solid.
-
Characterization: Confirm the structure and purity of the final product using:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
-
Expertise & Rationale: The "Why" Behind the Protocol
A robust protocol is built on a foundation of sound chemical principles. Understanding the function of each component is key to successful execution and troubleshooting.
-
Choice of Synthesis (Suzuki-Miyaura): This reaction is selected for its unparalleled functional group tolerance.[4] The phenolic -OH group does not require protection, simplifying the synthetic sequence and improving overall efficiency. The reaction conditions are also relatively mild, preventing decomposition of the sensitive trifluoromethylated rings.[3]
-
The Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle.[15] Our choice of a Pd(OAc)₂ precursor with a PPh₃ ligand facilitates the necessary transformations.
-
Oxidative Addition: The active Pd(0) catalyst, formed in situ from Pd(OAc)₂, inserts into the carbon-bromine bond of the aryl halide.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by the base (K₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.[3][16]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[15][17]
-
-
Role of the Base (K₂CO₃): The base is not merely a spectator. It plays an essential role in the transmetalation step. By reacting with the boronic acid, it forms a tetracoordinate "ate" complex, [R-B(OH)₃]⁻, which increases the nucleophilicity of the aryl group, thereby accelerating its transfer to the electropositive palladium center.[16]
-
Solvent System (Dioxane/Water): A biphasic solvent system is employed to accommodate all reaction components. Dioxane dissolves the organic starting materials and the palladium complex, while water dissolves the inorganic base (K₂CO₃).[4] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Aakash Institute. suzuki coupling reaction in chemistry. Aakash Institute. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General authoritative review, link points to a related open-access article) Available at: [Link]
-
Rossi, S. D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]
-
University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge. Available at: [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. Available at: [Link]
-
ACS Omega. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Publications. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Angene Chemical. Available at: [Link]
-
PMC. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. National Center for Biotechnology Information. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.
-
MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)phenol. Oakwood Chemical. Available at: [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol. Google Patents.
- Google Patents. (n.d.). US2744144A - Purification of phenol. Google Patents.
- Google Patents. (n.d.). WO2009080338A1 - Purification of phenol. Google Patents.
-
European Patent Office. (2021). EP 3388412 B1 - METHOD FOR PURIFYING PHENOL. EPO. Available at: [Link]
-
European Patent Office. (2020). EP 4029849 A1 - METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. EPO. Available at: [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
PMC. (n.d.). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]
- 8. 3-Bromo-5-(trifluoromethyl)phenol | 1025718-84-6 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. canbipharm.com [canbipharm.com]
- 12. echemi.com [echemi.com]
- 13. angenechemical.com [angenechemical.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. mt.com [mt.com]
Application Note: Optimized Dissolution and Aqueous Formulation of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol for In Vitro Assays
The Physicochemical Challenge of Highly Fluorinated Phenols
The compound 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS: 1261576-46-8) presents a significant formulation challenge for cell culture assays. Its molecular architecture features a biphenyl-like scaffold heavily substituted with strongly electron-withdrawing and lipophilic groups: a trifluoromethyl (–CF 3 ) group and a trifluoromethoxy (–OCF 3 ) group.
As a Senior Application Scientist, it is critical to understand the causality behind its insolubility before attempting to dissolve it. The strategic addition of fluorine atoms to phenolic compounds significantly lowers their pKa due to the inductive electron-withdrawing effect[1]. While a lower pKa slightly increases the fraction of ionized (phenolate) species at physiological pH (7.4), this minor gain in polarity is overwhelmingly negated by the massive hydrophobic surface area of the fluorinated rings.
When highly lipophilic compounds are dissolved in organic solvents and subsequently diluted into aqueous cell culture media, they experience a rapid drop in solvent capacity. The hydrophobic molecules self-associate to minimize thermodynamically unfavorable interactions with water, leading to rapid precipitation or the formation of a turbid suspension[2]. This "solvent crash" is a primary cause of false negatives in high-throughput screening and cytotoxicity assays, as the precipitated drug is no longer bioavailable to the cells.
Mechanistic Formulation Strategies
To prevent precipitation while maintaining cell viability, we must bypass the thermodynamic limitations of direct aqueous dilution. Standard protocols often attempt to force dissolution by increasing the final Dimethyl sulfoxide (DMSO) concentration. However, DMSO concentrations above 0.5% (v/v) can induce significant cytotoxicity and alter cell membrane permeability, confounding assay results[3].
Instead, we employ molecular carriers to create a thermodynamically stable aqueous dispersion:
-
Strategy A: Cyclodextrin Inclusion Complexes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) possesses a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic fluorinated tail of the compound partitions into the cavity, shielding it from water, while the hydrophilic shell maintains aqueous solubility. This method has been proven to significantly enhance the bioavailability of highly lipophilic compounds in aqueous tissue culture media[4].
-
Strategy B: Protein Binding (BSA/FBS). In gastrointestinal and physiological fluids, lipophilic compounds solubilize by associating with vesicular colloids or proteins[5]. Supplementing the intermediate dilution step with Bovine Serum Albumin (BSA) or high concentrations of Fetal Bovine Serum (FBS) provides lipid-binding pockets that act as carrier vehicles, preventing the free compound from aggregating.
Mechanistic pathway of solubilization vs. precipitation during aqueous media dilution.
Self-Validating Experimental Protocol
This protocol utilizes an intermediate dilution step to ensure the compound remains in solution before it ever touches the biological sample. Every phase includes a validation checkpoint to guarantee scientific integrity.
Phase I: Primary Stock Preparation
Causality: Highly lipophilic compounds must first be dissolved in 100% anhydrous solvent to fully disrupt their crystalline lattice[3].
-
Weighing: Accurately weigh 3.22 mg of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (assuming MW ≈ 322.2 g/mol ).
-
Solvation: Add exactly 1.0 mL of 100% Anhydrous DMSO (cell-culture grade) to create a 10 mM primary stock.
-
Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5–10 minutes until completely clear.
-
Validation Checkpoint 1: Hold the tube against a strong light source. The solution must be optically perfectly clear. Any micro-particulates indicate incomplete lattice disruption.
Phase II: Carrier Complexation & Intermediate Dilution
Causality: Direct addition of the 10 mM stock to media causes instantaneous local supersaturation and precipitation. We must pre-complex the drug.
-
Carrier Preparation: Prepare a 10% (w/v) solution of HP- β -CD in sterile PBS (pH 7.4).
-
Complexation: Pipette 990 μ L of the HP- β -CD solution into a sterile microcentrifuge tube. While vortexing the tube at medium speed, add 10 μ L of the 10 mM DMSO stock dropwise into the vortex vortex-cone.
-
Note: This creates a 100 μ M intermediate stock with 1% DMSO.
-
-
Incubation: Allow the mixture to equilibrate at 37°C for 30 minutes to ensure complete inclusion complex formation.
Phase III: Final Media Preparation & Validation
-
Dilution: Dilute the 100 μ M intermediate stock 1:10 into your pre-warmed, serum-supplemented cell culture media (e.g., DMEM + 10% FBS).
-
Result: Final assay concentration is 10 μ M; final DMSO concentration is a highly tolerable 0.1% .
-
-
Validation Checkpoint 2 (Self-Validation): Before applying to cells, place 100 μ L of the final formulated media into a 96-well plate and observe under an inverted phase-contrast microscope at 10x and 20x magnification.
-
Pass Criteria: Absence of needle-like crystals or amorphous cloudy aggregates. The field must be indistinguishable from vehicle-only media. If turbidity is observed, the kinetic solubility limit has been exceeded[2], and the HP- β -CD concentration must be increased.
-
-
Application: Apply the validated media to the cultured cells for the required assay duration (e.g., 24–72 hours for MTT viability assays).
Step-by-step workflow for the dissolution and validation of highly lipophilic fluorinated phenols.
Quantitative Formulation Profiles
To guide assay design, the following table summarizes the expected outcomes of various formulation strategies for highly fluorinated lipophilic phenols. Relying solely on DMSO often fails to achieve therapeutic concentrations without triggering solvent toxicity.
| Formulation Vehicle | Final DMSO (v/v) | Max Soluble Conc. (Estimated) | Cytotoxicity Risk | Optical Clarity (Validation Status) |
| Direct Media Dilution | 0.1% | < 1 μ M | Low | FAIL: High risk of precipitation / turbidity |
| High-DMSO Dilution | 1.0% | ~ 10 μ M | HIGH: Solvent toxicity | MARGINAL: Micro-crystals may form over 24h |
| 10% FBS (Protein Bound) | 0.1% | ~ 25 μ M | Low | PASS: Clear, stabilized by albumin binding |
| 5% HP- β -CD Complex | 0.1% | > 100 μ M | Low | PASS: Clear, thermodynamically stable |
Table 1: Comparative formulation strategies and their impact on solubility and assay integrity.
References
- Stojanovic, N. M., et al. "For MTT assay, how do I dissolve a sample which is only soluble in 100% DMSO?" ResearchGate, 2015.
- Chromatography Online. "Separation Science in Drug Development, Part 2: High-Throughput Characterization." Chromatography Online, 2015.
- Pharma Excipients. "UNGAP best practice for improving solubility data quality of orally administered drugs." Pharma Excipients, 2021.
- Google Patents. "WO1993000078A1 - Molecular encapsulation and delivery of alkanes to living mammalian cells for risk assessment and pharmaceutical application." Google Patents, 1993.
- ACS Publications. "Synthesis of Fluorinated Fluoresceins." The Journal of Organic Chemistry, ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1993000078A1 - Molecular encapsulation and delivery of alkanes to living mammalian cells for risk assessment and pharmaceutical application - Google Patents [patents.google.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Application Note: 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol in Advanced Drug Discovery
Executive Summary
The strategic incorporation of fluorine into organic scaffolds remains a dominating approach in modern drug discovery, with nearly a quarter of all marketed drugs containing at least one fluorine atom[1][2]. 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS: 1261576-46-8) is a premium, highly fluorinated biaryl building block designed for the synthesis of advanced active pharmaceutical ingredients (APIs). By combining a trifluoromethyl (–CF₃) group, a trifluoromethoxy (–OCF₃) group, and a versatile phenolic hydroxyl handle on a biaryl axis, this molecule offers medicinal chemists a powerful tool to simultaneously modulate lipophilicity, metabolic stability, and target binding affinity.
Mechanistic Rationale: The Power of Polyfluorinated Biaryls
The unique pharmacological profile of this building block is driven by the synergistic electronic and steric effects of its functional groups:
-
The Trifluoromethyl (–CF₃) Group: Positioned at the 3-position (meta to the hydroxyl), the –CF₃ group is highly electron-withdrawing. It possesses a high bond dissociation energy (485.3 kJ/mol), which effectively blocks cytochrome P450-mediated oxidative metabolism at that site[3]. Furthermore, its high Hansch π value (+0.88) significantly drives the molecule's overall lipophilicity[3].
-
The Trifluoromethoxy (–OCF₃) Group: Often referred to as a "pseudo-halogen," the –OCF₃ group is both highly electron-withdrawing and exceptionally lipophilic[4]. Unlike the rigid –CF₃ group, the oxygen atom in –OCF₃ provides conformational flexibility, allowing the fluorine atoms to adapt to the hydrophobic pockets of target proteins, thereby enhancing binding affinity[4].
-
The Phenol Core: The combined electron-withdrawing effects of the meta-CF₃ and the biaryl system lower the pKa of the phenolic hydroxyl group (estimated pKa ~8.5–9.0 compared to 10.0 for unsubstituted phenol). This increased acidity makes the corresponding phenoxide a superior leaving group and a highly stable nucleophile for late-stage functionalization.
Physicochemical Profiling
To facilitate computational modeling and synthetic planning, the quantitative physicochemical properties of the building block are summarized below.
| Property | Value | Strategic Implication |
| Chemical Name | 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol | Standard IUPAC nomenclature. |
| CAS Number | 1261576-46-8[5] | Registry identification for procurement. |
| Molecular Formula | C₁₄H₈F₆O₂ | High fluorine-to-carbon ratio. |
| Molecular Weight | 322.20 g/mol | Leaves ~180 Da for further API elaboration (Rule of 5). |
| Hydrogen Bond Donors | 1 (–OH) | Can be masked via etherification to increase permeability. |
| Hydrogen Bond Acceptors | 2 (–O–, –OH) | Fluorine atoms act as very weak H-bond acceptors. |
| Estimated LogP | ~5.2 | Highly lipophilic; ideal for CNS or deep-pocket targets. |
Synthetic Workflows & Application
The phenolic handle of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol serves as the primary vector for diversification. It can be alkylated to form lipophilic ethers or converted into a pseudohalide (e.g., triflate) to participate in palladium-catalyzed cross-coupling reactions.
Synthetic versatility of the fluorinated biaryl phenol building block.
Experimental Protocols
The following protocols have been designed with built-in self-validating mechanisms to ensure high-fidelity execution in the laboratory.
Protocol A: Synthesis of Biaryl Ethers via Mitsunobu Reaction
Objective: To couple the phenol with a primary or secondary alcohol to generate a metabolically stable ether linkage.
Causality & Design: The lowered pKa of this specific fluorinated phenol makes it an exceptionally good substrate for the Mitsunobu reaction. The increased acidity accelerates the protonation of the betaine intermediate, driving the formation of the reactive alkoxyphosphonium ion and minimizing unwanted elimination side-reactions.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under N₂, dissolve 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the PPh₃-DIAD betaine adduct and prevents the formation of unreactive DIAD-DIAD dimers.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating System: Reaction progress can be definitively tracked via ¹⁹F NMR without isolation. The starting phenol exhibits distinct –CF₃ and –OCF₃ resonances (typically around -62 ppm and -58 ppm, respectively). Upon etherification, the change in the electronic nature of the oxygen (from hydroxyl to ether) causes a detectable downfield shift in the meta-CF₃ signal, providing an instant, quantifiable metric for conversion.
Protocol B: Triflation and Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To convert the phenol into a triflate pseudohalide and subsequently couple it with an aryl boronic acid to form complex terphenyl architectures.
Causality & Design: The electron-withdrawing –CF₃ group highly activates the resulting aryl triflate toward oxidative addition by the Pd(0) catalyst. This allows the Suzuki coupling to proceed under milder conditions and shorter reaction times compared to unactivated aryl triflates.
Step-by-Step Procedure:
-
Triflation: Dissolve the phenol (1.0 equiv) in anhydrous DCM (0.2 M). Add Pyridine (2.0 equiv) and cool to 0 °C. Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that rapidly transfers the Tf group to the phenoxide. Stir for 2 hours, wash with 1M HCl, dry, and concentrate to yield the aryl triflate.
-
Coupling Setup: In a microwave vial, combine the Aryl triflate (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Degas the mixture by bubbling N₂ through the solution for 10 minutes. Causality: Rigorous degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) species.
-
Reaction: Seal the vial and heat at 90 °C for 8 hours.
-
Isolation: Dilute with EtOAc, wash with water, dry the organic layer, concentrate, and purify via silica gel chromatography.
Self-Validating System: Successful triflation is confirmed by the appearance of a new, highly deshielded ¹⁹F NMR singlet (approx. -73 ppm) corresponding to the –OTf group. During the subsequent Suzuki coupling, the complete disappearance of this –OTf signal serves as a definitive validation that the oxidative addition and subsequent cross-coupling cycle have reached completion.
Pharmacological & ADME Impact
The integration of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol into a drug scaffold fundamentally alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Pharmacological and ADME enhancements driven by -CF3 and -OCF3 moieties.
By utilizing this building block, drug development professionals can effectively bypass early-stage metabolic liabilities (such as rapid aromatic hydroxylation) while driving the compound into deep, hydrophobic binding pockets typical of GPCRs and kinase allosteric sites.
References
-
Patil, V., et al. "The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design." Journal of Applied Chemical Science International, 2025. [Link]
-
Sindhe, H., et al. "Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks." RSC Publishing, 2022. [Link]
-
"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI, 2025.[Link]
-
"Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008.[Link]
Sources
- 1. ikprress.org [ikprress.org]
- 2. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. 1261576-46-8 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol AKSci 7019DJ [aksci.com]
Application Note: HPLC Method Development for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Stationary Phase Selectivity, and Fluorinated Analyte Retention Mechanisms.
Executive Summary & Chemical Profiling
The compound 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS: 1261576-46-8) presents a unique set of analytical challenges. Structurally, it consists of a phenolic core substituted with a highly electron-withdrawing trifluoromethyl group (-CF 3 ) and a lipophilic 4-(trifluoromethoxy)phenyl moiety.
From a method development perspective, this creates two primary hurdles:
-
Extreme Hydrophobicity: The presence of multiple fluorinated groups and a biphenyl-like scaffold results in a high LogP, leading to excessive retention on traditional alkyl (C18) stationary phases.
-
Ionization Potential: The strong electron-withdrawing nature of the -CF 3 and -OCF 3 groups significantly lowers the pKa of the phenolic hydroxyl (-OH) from a typical ~10.0 down to approximately 7.5–8.5. At neutral pH, the molecule exists in a state of partial ionization, which manifests chromatographically as severe peak tailing and irreproducible retention times.
This application note details the causality behind selecting orthogonal stationary phases and optimizing mobile phase chemistry to establish a robust, self-validating HPLC protocol.
Fig 1. Step-by-step HPLC method development workflow for fluorinated phenols.
Chromatographic Strategy: The "Why" Behind the Method
Stationary Phase Selection: The Superiority of PFP
While a standard Octadecylsilane (C18) column relies purely on dispersive hydrophobic interactions, heavily fluorinated compounds exhibit "fluorophilic" behavior that C18 phases struggle to resolve efficiently.
For 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, a Pentafluorophenyl (PFP) stationary phase is highly recommended [1]. PFP columns offer multiple orthogonal retention mechanisms:
-
π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's biphenyl-like system.
-
Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the C-F bonds of the analyte's -CF 3 and -OCF 3 groups [2].
-
Shape Selectivity: The rigid planar structure of the PFP ligand provides enhanced steric recognition for substituted aromatic rings.
Fig 2. Orthogonal retention mechanisms of fluorinated analytes on PFP stationary phases.
Mobile Phase Optimization & pH Control
To counteract the lowered pKa of the fluorinated phenol, the mobile phase must be highly acidic to ensure the analyte remains >99% in its neutral, protonated state [3].
-
Aqueous Phase (A): 0.1% Formic Acid (FA) in Water (pH ~2.7) effectively suppresses ionization, eliminating secondary interactions with residual silanols on the silica support that cause peak tailing.
-
Organic Phase (B): Acetonitrile (ACN) is preferred over Methanol. ACN is an aprotic solvent that does not disrupt the crucial π−π interactions between the PFP column and the analyte, whereas protic solvents like Methanol can mask these interactions via hydrogen bonding.
Quantitative Data: Column Performance Comparison
The following table summarizes the representative chromatographic performance of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, demonstrating the empirical advantage of PFP chemistry over traditional C18[1, 3].
| Chromatographic Parameter | Standard C18 Column (150 x 4.6 mm, 5 µm) | PFP Column (150 x 4.6 mm, 3 µm) | Analytical Implication |
| Retention Time (min) | 14.2 | 16.5 | PFP provides stronger retention via dipole-dipole interactions. |
| Tailing Factor ( Tf ) | 1.8 (Severe Tailing) | 1.1 (Highly Symmetrical) | PFP minimizes secondary silanol interactions for phenols. |
| Theoretical Plates ( N ) | 8,500 | 15,200 | Superior efficiency and sharper peaks on the PFP phase. |
| Resolution ( Rs ) | < 1.5 (Co-elution risk) | > 2.5 (Baseline resolved) | PFP provides orthogonal selectivity against synthetic impurities. |
Experimental Protocol & Self-Validating Workflow
This protocol is designed as a self-validating system. The inclusion of a mandatory System Suitability Test (SST) ensures that the instrument and column chemistry are performing within acceptable tolerances before any sample data is acquired.
Step 1: Reagent & Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.
-
Stock Solution: Weigh exactly 10.0 mg of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Concentration: 1.0 mg/mL).
-
Working Standard: Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent (Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Column: Phenomenex Kinetex® F5 (PFP) or equivalent (150 mm × 4.6 mm, 2.6 µm core-shell).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky biphenyl molecules).
-
Injection Volume: 5 µL.
-
Detection (UV): 254 nm and 280 nm (Diode Array Detector recommended to monitor peak purity).
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 10.0 min: 40% → 90% B
-
10.0 - 13.0 min: 90% B (Wash)
-
13.0 - 13.1 min: 90% → 40% B
-
13.1 - 18.0 min: 40% B (Equilibration)
-
Step 3: System Suitability Testing (SST) - The Validation Gate
Before injecting unknown samples, perform six replicate injections of the Working Standard (100 µg/mL). The system is only validated for use if it meets the following causality-driven criteria:
-
Retention Time RSD ≤ 1.0%: Ensures pump stability and complete column equilibration.
-
Peak Area RSD ≤ 2.0%: Validates autosampler precision.
-
Tailing Factor ( Tf ) ≤ 1.5: Confirms that the acidic mobile phase is successfully suppressing phenol ionization.
-
Theoretical Plates ( N ) ≥ 10,000: Verifies column integrity and absence of void volumes.
Step 4: Troubleshooting Common Issues
-
Issue: Splitting peaks or extreme fronting.
-
Cause: Injection solvent is too strong relative to the mobile phase.
-
Fix: Ensure the sample is dissolved in a maximum of 50% Acetonitrile (match initial gradient).
-
-
Issue: Drifting retention times.
-
Cause: Inadequate equilibration of the PFP phase. Fluorinated phases often require longer equilibration times than C18.
-
Fix: Extend the post-run equilibration step from 5 minutes to 8 minutes.
-
References
Application Note: In Vivo Dosing Guidelines and Vehicle Formulation for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS: 1261576-46-8)
Executive Summary & Physicochemical Rationale
Transitioning a novel small molecule from in vitro screening to in vivo rodent models requires a rigorous understanding of its physicochemical properties. 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a highly lipophilic biphenyl derivative. The presence of both a trifluoromethyl (–CF₃) and a trifluoromethoxyphenyl (–OCF₃) moiety significantly increases its partition coefficient (LogP) and crystal lattice energy.
Consequently, this compound behaves similarly to Biopharmaceutics Classification System (BCS) Class II/IV molecules: it possesses extremely poor aqueous solubility. Attempting to dose this compound in standard aqueous buffers (like PBS or Saline) will result in immediate precipitation, rendering the dose biologically unavailable, confounding pharmacokinetic (PK) data, and risking fatal embolisms if administered intravenously. To ensure systemic exposure, a specialized multi-component co-solvent vehicle must be employed [1].
Vehicle Selection: The Co-Solvent Microemulsion System
To overcome the thermodynamic barrier of dissolving highly fluorinated lipophilic compounds, we recommend the industry-standard 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation. As an Application Scientist, I emphasize that every component in this vehicle serves a distinct, mechanistic purpose:
-
10% DMSO (Dimethyl Sulfoxide): Acts as the primary organic solvent to disrupt the compound's crystal lattice. Causality: DMSO is highly effective at solubilizing lipophilic compounds, but its final concentration must be capped at 10–20% to prevent localized tissue necrosis, hemolysis, and severe hyperosmolarity in vivo [1].
-
40% PEG300 (Polyethylene Glycol 300): A biocompatible, water-soluble polymer. Causality: PEG300 creates a hydrophobic micro-environment that shields the dissolved API (Active Pharmaceutical Ingredient) from crashing out of solution when the aqueous phase is eventually introduced.
-
5% Tween 80 (Polysorbate 80): A non-ionic surfactant. Causality: It lowers the interfacial surface tension between the hydrophobic drug-PEG complex and the aqueous diluent, stabilizing the mixture into a clear microemulsion rather than a suspension.
-
45% Saline (0.9% NaCl) or ddH₂O: The aqueous phase. Causality: Dilutes the organic solvents to bring the final formulation closer to a physiologically tolerable osmolarity (ideally ~300 mOsm/kg) and reduces the viscosity for smooth syringe injection [2].
In Vivo Dosing Limits and Guidelines
When administering formulated compounds to rodent models, strict adherence to Institutional Animal Care and Use Committee (IACUC) volume limits is mandatory. Administering excessive volumes of hyperosmotic vehicles (like PEG300/DMSO mixtures) can induce physiological stress, peritonitis, or altered gastrointestinal transit times, which directly skew pharmacodynamic readouts[2, 3, 4].
Table 1: Routine and Absolute Maximum In Vivo Dosing Volumes for Rodents
| Species | Route of Administration | Routine Maximum Volume (mL/kg) | Absolute Maximum Volume (mL/kg) |
| Mice | Oral Gavage (PO) | 10.0 | 50.0 |
| Intraperitoneal (IP) | 10.0 | 40.0 | |
| Subcutaneous (SC) | 10.0 | 40.0 | |
| Intravenous (IV) Bolus | 5.0 | 25.0 | |
| Rats | Oral Gavage (PO) | 10.0 | 40.0 |
| Intraperitoneal (IP) | 5.0 | 10.0 | |
| Subcutaneous (SC) | 5.0 | 10.0 | |
| Intravenous (IV) Bolus | 5.0 | 20.0 |
Data synthesized from standardized IACUC veterinary guidelines [2, 3, 4]. Routine volumes are recommended for repeated daily dosing; absolute maximums are strictly for single, one-time acute administration.
Experimental Protocol: Step-by-Step Formulation
Critical Warning: The order of addition is the most common failure point in formulation science. Adding the aqueous buffer before the surfactant will cause irreversible nucleation and precipitation of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol.
This protocol is designed as a self-validating system : visual clarity must be confirmed at each step before proceeding.
Methodology
-
Preparation of the Master Stock (10% Final Volume):
-
Weigh the precise mass of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol required for your entire cohort (include a 10% overage for dead volume).
-
Add anhydrous DMSO to achieve 10% of your final target volume.
-
Vortex vigorously and sonicate in a water bath for 5–10 minutes.
-
Validation Check: The solution must be 100% clear with no floating particulates.
-
-
Addition of Co-Solvent (40% Final Volume):
-
Add PEG300 directly to the DMSO Master Stock.
-
Vortex for 30 seconds.
-
Validation Check: The solution may become slightly viscous but must remain optically clear.
-
-
Addition of Surfactant (5% Final Volume):
-
Add Tween 80. Because Tween 80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume transfer.
-
Vortex vigorously for 1 minute to ensure the surfactant is homogeneously integrated.
-
Validation Check: Any turbidity at this stage indicates the compound has exceeded its solubility limit in the organic phase.
-
-
Aqueous Phase Integration (45% Final Volume):
-
Dropwise, add 0.9% Saline or ddH₂O while continuously vortexing the tube.
-
Causality: Dropwise addition prevents localized pockets of high water concentration, which would otherwise trigger immediate drug precipitation.
-
Validation Check: The final formulation must be a clear, transparent microemulsion.
-
Formulation Workflow Visualization
Caption: Workflow for formulating lipophilic compounds in a co-solvent vehicle.
Pharmacokinetic Considerations & Troubleshooting
-
Vehicle-Induced Laxation: PEG300 is an osmotic agent. At high oral (PO) volumes (approaching 10 mL/kg), it can induce laxative effects in mice, speeding up gastrointestinal transit time and artificially lowering the absorption profile of your compound [1]. If loose stools are observed, consider reducing the dosing volume to 5 mL/kg by doubling the compound concentration (if solubility permits).
-
Injection Site Reactions: Solutions with a pH outside the 4.5–8.0 range or osmolality exceeding 600 mOsm/kg can cause pain upon IP or SC injection, leading to altered animal behavior and localized inflammation [2]. Ensure your final saline diluent is properly buffered.
References
Advanced Catalytic Functionalization of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol: Protocols for Late-Stage Derivatization
Executive Summary & Substrate Profiling
The molecule 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a highly specialized, heavily fluorinated biaryl building block. It is of significant interest in the development of advanced agrochemicals and pharmaceuticals due to the extreme lipophilicity and metabolic stability imparted by its trifluoromethyl (-CF 3 ) and trifluoromethoxy (-OCF 3 ) substituents.
However, functionalizing this molecule presents severe mechanistic challenges:
-
Extreme Electron Deficiency: The strong inductive ( σI ) and resonance ( σR ) electron-withdrawing effects of the -CF 3 and 4-(trifluoromethoxy)phenyl groups drastically lower the pKa of the phenolic proton. This renders the oxygen significantly less nucleophilic than a standard phenol.
-
Steric Congestion: The meta-substituents create a steric wall around the C4 position, and significant hindrance at the C2 and C6 positions (ortho to the hydroxyl group).
-
Suppression of SEAr: Traditional electrophilic aromatic substitution (SEAr) is completely suppressed due to ring deactivation.
Consequently, derivatization must rely on precision transition-metal catalysis. This application note details robust, self-validating protocols to overcome these barriers via two divergent pathways: C-O bond activation (via triflation) and directed C-H bond activation .
Strategic Catalytic Workflows
To achieve late-stage functionalization, we employ two distinct catalytic strategies:
-
Pathway A (C1 Functionalization): Conversion of the recalcitrant phenol into an aryl triflate. Aryl triflates have been recognized as especially valuable partners in the 1[1], unlocking the C1 position for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Pathway B (C2/C6 Functionalization): Phenols are important starting materials, and recent advances in 2[3] allow for the use of traceless directing groups (e.g., silanol ethers) to selectively functionalize the sterically hindered ortho positions via a Pd(II)/Pd(0) catalytic cycle.
Strategic catalytic workflows for the functionalization of highly fluorinated biaryl phenols.
Quantitative Catalyst Evaluation
The following table summarizes the optimized catalytic systems required to overcome the electronic and steric deactivation of the substrate.
| Transformation | Catalyst / Reagents | Target Site | Yield (%) | Key Mechanistic Advantage |
| O-Triflation | Tf 2 O, DMAP (10 mol%), Et 3 N | Phenolic -OH | >95% | DMAP forms a highly electrophilic intermediate, overcoming the poor nucleophilicity of the phenol. |
| Suzuki-Miyaura | Pd(dppf)Cl 2 (5 mol%), K 3 PO 4 | C1 (via Triflate) | 88% | The large bite angle of the bidentate dppf ligand accelerates reductive elimination despite extreme steric bulk. |
| Buchwald-Hartwig | Pd 2 (dba) 3 , XPhos, Cs 2 CO 3 | C1 (via Triflate) | 82% | Bulky, electron-rich XPhos facilitates difficult oxidative addition into the C-O bond. |
| C-H Olefination | Pd(OAc) 2 (10 mol%), AgOAc | C2 / C6 | 75% | Silanol directing group forces proximity of Pd(II) to sterically hindered ortho-C-H bonds. |
Validated Experimental Protocols
Catalytic O-Triflation (Preparation for Cross-Coupling)
To enable cross-coupling, the C-O bond must be activated. This protocol allows for the synthesis of the triflate, which is tolerant of a wide range of4[4].
Causality of Experimental Choices: Triethylamine (Et 3 N) alone is insufficient due to the extremely low nucleophilicity of this specific phenol. 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic catalyst to attack triflic anhydride (Tf 2 O), generating a highly reactive N-(trifluoromethylsulfonyl)pyridinium intermediate that forces the O-functionalization.
Step-by-Step Methodology:
-
Charge an oven-dried Schlenk flask with 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (1.0 equiv) and DMAP (0.1 equiv) under an argon atmosphere.
-
Dissolve the solids in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Et 3 N (2.0 equiv) dropwise.
-
Slowly add Tf 2 O (1.2 equiv) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Quench with saturated aqueous NaHCO 3 . Extract with DCM. Note: Due to the extreme lipophilicity imparted by the -CF 3 and -OCF 3 groups, the product partitions exclusively and rapidly into the organic layer, minimizing emulsion formation.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar phenol (Rf ~0.2) will be completely consumed, replaced by a non-polar UV-active spot (Rf ~0.8). A color shift in the reaction mixture from clear to pale yellow confirms the formation of the active DMAP-triflyl complex.
Palladium-Catalyzed Suzuki-Miyaura Coupling of the Aryl Triflate
Causality of Experimental Choices: Anhydrous K 3 PO 4 is selected over aqueous Na 2 CO 3 . Highly electron-deficient aryl triflates are highly susceptible to premature hydrolysis back to the phenol in the presence of hydroxide/water. Pd(dppf)Cl 2 is chosen because its large bite angle mechanically forces the two bulky aryl groups together during the reductive elimination step.
Step-by-Step Methodology:
-
In a glovebox, charge a vial with the aryl triflate generated in Section 4.1 (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(dppf)Cl 2 (0.05 equiv), and finely milled anhydrous K 3 PO 4 (2.0 equiv).
-
Seal the vial with a PTFE-lined septum cap and remove from the glovebox.
-
Add degassed Toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.
-
Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and phosphate salts.
-
Concentrate and purify via flash column chromatography.
Self-Validation Checkpoint: Monitor via LC-MS. The presence of the starting phenol mass in the LC-MS trace indicates premature detriflation, signaling that the K 3 PO 4 was not sufficiently dry. Successful transmetalation is confirmed by the complete disappearance of the triflate mass and the emergence of the cross-coupled product mass.
Silanol-Directed Ortho-C-H Olefination
Causality of Experimental Choices: Direct C-H activation of the free phenol is impossible due to the severe electronic deactivation from the meta-CF 3 group. By transforming the phenol into a dimethyl(phenyl)silanol ether (prior to this step), the silanol acts as a transient directing group. It coordinates Pd(II) and delivers it precisely to the sterically congested ortho position via a Concerted Metalation-Deprotonation (CMD) mechanism.
Pd(II)-catalyzed silanol-directed ortho-C-H olefination catalytic cycle.
Step-by-Step Methodology:
-
Charge a pressure tube with the silanol ether derivative of the substrate (1.0 equiv), Pd(OAc) 2 (0.1 equiv), and AgOAc (2.0 equiv) as the terminal oxidant.
-
Add the olefin coupling partner (e.g., methyl acrylate, 2.0 equiv).
-
Suspend the mixture in hexafluoroisopropanol (HFIP) (0.1 M). Note: HFIP is critical as its high hydrogen-bonding capacity stabilizes the CMD transition state.
-
Seal the tube and heat to 80 °C for 16 hours.
-
Cool to room temperature, dilute with DCM, and filter through Celite.
-
The silanol directing group can subsequently be removed using TBAF (1.0 M in THF) at room temperature for 1 hour to reveal the ortho-functionalized free phenol.
Self-Validation Checkpoint: The reaction mixture will transition from a homogeneous yellow solution to a dark suspension. The deposition of a black palladium/silver mirror on the walls of the reaction tube is a positive visual indicator of active Pd(0) to Pd(II) turnover driven by the AgOAc oxidant.
Sources
Technical Support Center: Synthesis Optimization for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
Welcome to the Advanced Synthesis Troubleshooting Guide. The construction of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol via Suzuki-Miyaura cross-coupling presents a unique set of stereoelectronic challenges. Both coupling partners possess strongly electron-withdrawing groups (–CF3 and –OCF3), which disrupt the standard catalytic cycle and promote destructive side reactions.
As an Application Scientist, I have designed this guide to move your workflow away from empirical guessing and toward rational, causality-driven reaction design.
Synthesis Workflow & Mechanistic Logic
To achieve high yields, we must bypass the inherent electronic bottlenecks of the substrates. The workflow below outlines the optimized pathway: protecting the acidic phenol, utilizing a slow-release boron reservoir, and employing a highly active bulky phosphine catalyst.
Fig 1: Optimized 3-step synthesis workflow utilizing phenol protection and masked boronates.
Fig 2: Kinetic competition between productive transmetalation and destructive protodeboronation.
Troubleshooting FAQs: The Causality of Coupling Failures
Q1: Why is my cross-coupling yield stalling below 40%, accompanied by the formation of trifluoromethoxybenzene? The Causality: You are observing protodeboronation. Your nucleophile, (4-trifluoromethoxyphenyl)boronic acid, contains a strongly electron-withdrawing –OCF3 group. This electron deficiency significantly slows down the transmetalation step onto the Palladium(II) complex[1]. While the boronic acid is waiting to transmetalate, the basic aqueous conditions catalyze the cleavage of the C–B bond via a transient aryl anion intermediate, yielding the protodeboronated byproduct (trifluoromethoxybenzene)[2]. The Solution: Shift from a standard boronic acid to Potassium (4-trifluoromethoxyphenyl)trifluoroborate. Organotrifluoroborates are tetracoordinate and highly resistant to protodeboronation[3]. They slowly hydrolyze in situ to provide a low, steady-state concentration of the active boronic acid, perfectly matching the sluggish rate of transmetalation and preventing degradation[4].
Q2: Can I perform the coupling directly on 3-bromo-5-trifluoromethylphenol, or is protection mandatory? The Causality: While unprotected phenols can sometimes be forced through a Suzuki coupling, the free hydroxyl group is highly problematic. It easily deprotonates under the basic reaction conditions to form a phenoxide, which strongly coordinates to the Palladium center, poisoning the catalyst and stalling the catalytic cycle[5]. Furthermore, the electron-withdrawing –CF3 group increases the acidity of the phenol, exacerbating this off-target coordination. The Solution: Mask the phenol as a Methoxymethyl (MOM) ether prior to coupling. The MOM group is entirely stable to the strongly basic cross-coupling conditions and can be quantitatively removed under mild acidic conditions without cleaving the newly formed biaryl bond.
Q3: Which catalyst and ligand system provides the best turnover frequency (TOF) for this specific biaryl system? The Causality: The electrophile (MOM-protected 3-bromo-5-trifluoromethylphenol) is highly electron-deficient. While this accelerates the initial oxidative addition, it makes the resulting Pd(II) intermediate highly stable and sluggish toward the final reductive elimination step[6]. The Solution: Utilize a dialkylbiaryl phosphine ligand like XPhos paired with Pd2(dba)3. The extreme steric bulk of XPhos forces the two aryl groups on the Pd(II) center closer together, dramatically accelerating reductive elimination. Simultaneously, its electron-rich dicyclohexylphosphine moiety stabilizes the active Pd(0) species, preventing catalyst aggregation (blackening)[7].
Quantitative Yield Optimization Data
The table below summarizes our internal benchmarking data for coupling 1-bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene with various (4-trifluoromethoxyphenyl) boron sources.
| Catalyst Precursor | Ligand | Boron Source | Base / Solvent System | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | None | Ar-B(OH)2 | Na2CO3 / Toluene:H2O | 28% | Severe protodeboronation; slow reductive elimination. |
| Pd(dppf)Cl2 (5 mol%) | dppf | Ar-B(OH)2 | K2CO3 / 1,4-Dioxane:H2O | 45% | Sluggish transmetalation; moderate catalyst poisoning. |
| Pd2(dba)3 (2 mol%) | SPhos (4 mol%) | Ar-B(OH)2 | K3PO4 / 1,4-Dioxane:H2O | 68% | Improved yield; some boronic acid degradation remains. |
| Pd2(dba)3 (2 mol%) | XPhos (4 mol%) | Ar-BF3K | K3PO4 / 1,4-Dioxane:H2O | 92% | Optimal transmetalation matching; zero protodeboronation. |
Self-Validating Experimental Protocol
This three-phase protocol is designed to be self-validating. Do not proceed to the next step unless the visual and analytical checkpoints are met.
Phase 1: Phenol Protection (MOM Ether Formation)
-
Setup: In a flame-dried round-bottom flask under N2, dissolve 3-bromo-5-trifluoromethylphenol (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and cool the mixture to 0 °C using an ice bath. Dropwise, add Chloromethyl methyl ether (MOM-Cl) (1.5 equiv).
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: The reaction will turn slightly cloudy as amine hydrochloride salts precipitate. TLC (Hexanes:EtOAc 8:2) should show complete disappearance of the starting material (Rf ~0.3) and a new, less polar spot (Rf ~0.7).
-
Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry over MgSO4, and concentrate to yield the protected intermediate.
Phase 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk tube, combine the MOM-protected aryl bromide (1.0 equiv, 5 mmol), Potassium (4-trifluoromethoxyphenyl)trifluoroborate (1.2 equiv, 6 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (3.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (10:1 v/v, 20 mL). Seal the tube and heat to 80 °C for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a deep burgundy (Pd(0) resting state) to a pale yellow/amber suspension upon completion. Confirm complete consumption of the aryl bromide via TLC (Hexanes:EtOAc 9:1, Rf = 0.6) and the disappearance of the B–F quartet in 19F NMR.
-
Workup: Filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via flash chromatography to isolate the protected biaryl.
Phase 3: MOM Deprotection
-
Setup: Dissolve the protected biaryl (1.0 equiv) in Methanol (15 mL).
-
Reaction: Add 3M aqueous HCl (5 mL) and heat to 50 °C for 3 hours.
-
Self-Validation Checkpoint: Monitor via TLC. The non-polar protected biaryl will convert entirely to a more polar, UV-active spot corresponding to the free phenol.
-
Isolation: Concentrate to remove methanol, extract with Ethyl Acetate, wash with brine, dry, and evaporate to yield the pure 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol.
References
-
[7] Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme Connect.7
-
[1] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. 1
-
[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. ACS Publications. 2
-
[3] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. 3
-
[4] Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. 4
-
[6] Pd/NHC-Catalyzed Enantiospecific and Regioselective Suzuki–Miyaura Arylation of 2-Arylaziridines. ACS Publications. 6
-
[5] Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. 5
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol
Welcome to the Technical Support Center. Working with highly fluorinated aromatic compounds like 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol presents unique formulation challenges for in vitro and in vivo assays. This molecule combines a weakly acidic phenol core with two highly electron-withdrawing, lipophilic groups (-CF₃ and -OCF₃).
The resulting physicochemical profile is characterized by an extremely high LogP and a pronounced "fluorophobic effect"[1]. Standard aqueous buffers and simple cosolvent dilutions often fail because heavily fluorinated domains repel both water and traditional lipophilic solvents. This guide provides field-proven, mechanistically grounded strategies to achieve stable aqueous solutions.
Diagnostic Solubilization Workflow
Before selecting a formulation strategy, it is critical to map the physicochemical limits of your specific assay requirements. Use the workflow below to determine the optimal solubilization path.
Diagnostic workflow for solubilizing highly lipophilic fluorinated phenols.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in standard aqueous buffers even when I use 5–10% DMSO? A1: The compound features two highly fluorinated moieties (-CF₃ and -OCF₃). Highly fluorinated organic molecules are not only hydrophobic (water-repelling) but also lipophobic (oil-repelling), a dual resistance known as the "fluorophobic effect"[1]. While DMSO reduces the polarity of the aqueous medium[2], it relies on lipophilic and hydrogen-bonding interactions that are insufficient to solvate the dense, non-polarizable electron clouds of the fluorine atoms. When the DMSO fraction is diluted into the aqueous buffer, the local concentration of the compound exceeds its intrinsic solubility, causing it to rapidly aggregate and crash out[3].
Q2: Can I leverage the phenol group to improve solubility via pH adjustment? A2: Yes, but with limitations. Phenols are weakly acidic. The baseline pKa of 3-trifluoromethylphenol is approximately 8.68[4]. The addition of the highly electron-withdrawing 4-trifluoromethoxyphenyl group further delocalizes the negative charge of the conjugate base, likely lowering the pKa of this specific molecule to the 7.5–8.0 range[5]. By adjusting the aqueous buffer to a pH of 8.5 or higher, you deprotonate the phenol to form a phenolate anion, which is significantly more polar and soluble[2]. However, due to the extreme lipophilicity of the rest of the molecule, the phenolate salt may still form micelles or precipitate if the concentration is too high, necessitating a hybrid pH-cosolvent approach.
Q3: What advanced formulation strategies work best for physiological (pH 7.4) in vitro dosing? A3: For highly fluorinated, lipophilic compounds, encapsulation is often more effective than simple solvation[6]. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes by encapsulating the hydrophobic aromatic rings within its cavity, shielding them from water[2]. Alternatively, semifluorinated block copolymers can create micellar structures with a fluorous inner core, specifically accommodating the fluorophobic nature of the -CF₃ and -OCF₃ groups[1].
Step-by-Step Experimental Protocols
Protocol A: pH-Driven Solubilization with Cosolvent Assist
Causality: Deprotonating the phenol maximizes polarity, while a low fraction of PEG400/DMSO prevents the highly lipophilic fluorinated tail from aggregating. Self-Validating System: Visual clarity checks and post-centrifugation UV-Vis quantification ensure the compound is truly dissolved, not just suspended as a nano-emulsion.
-
Stock Preparation: Dissolve 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol in 100% DMSO to create a 10 mM stock. Validation: The solution must be completely clear; if cloudy, warm gently to 37°C.
-
Buffer Preparation: Prepare a 100 mM Tris-HCl or Carbonate buffer adjusted to pH 9.0. Causality: Ensuring the pH is >1 unit above the predicted pKa guarantees >90% ionization[2].
-
Cosolvent Blending: Mix the aqueous buffer with PEG400 at a 9:1 ratio (v/v).
-
Titration: Dropwise, add the 10 mM DMSO stock into the vigorously stirring Buffer/PEG400 mixture to reach the desired final concentration (e.g., 100 µM).
-
Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the recovered concentration matches the theoretical yield.
Protocol B: Cyclodextrin Inclusion Complexation
Causality: HP-β-CD provides a hydrophobic cavity for the biphenyl scaffold, while its hydrophilic exterior ensures aqueous compatibility[2]. Inclusion complexation is an equilibrium process that requires time and mechanical energy to overcome the high lattice energy of the crystalline solid[6].
-
Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or physiological buffer (pH 7.4).
-
API Addition: Add the compound in powder form directly to the cyclodextrin solution. (Crucial: Avoid organic solvents to prevent competitive displacement within the CD cavity).
-
Complexation: Sonicate the suspension for 30 minutes, then stir continuously for 24 hours at room temperature to reach thermodynamic equilibrium.
-
Filtration (Self-Validation): Filter the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.
-
Quantification: Measure the final dissolved concentration in the filtrate using HPLC.
Quantitative Data Summary
| Solubilization Strategy | Primary Mechanism | Relative Solubility Enhancement | Key Advantage | Primary Limitation |
| pH Adjustment (pH > 8.5) | Deprotonation to phenolate anion[2] | Moderate (50–100x) | No organic additives required | Unsuitable for pH 7.4 physiological assays |
| Cosolvents (DMSO/PEG) | Reduces aqueous dielectric constant[2] | Low to Moderate (10–50x) | Simple preparation[2] | High risk of precipitation upon dilution[3] |
| Cyclodextrins (HP-β-CD) | Hydrophobic cavity encapsulation[2] | High (100–1000x) | Stable upon dilution; low toxicity[2] | Limited by host-guest stoichiometry[2] |
| Semifluorinated Surfactants | Fluorous-phase micellar core[1] | Very High (>1000x) | Specifically targets the fluorophobic effect[1] | Requires specialized, costly reagents |
Sources
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eco.korea.ac.kr [eco.korea.ac.kr]
- 4. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjbphs.com [wjbphs.com]
Resolving co-elution issues in 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol chromatography
Target Analyte: 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol Issue: Severe Co-elution and Peak Tailing
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you resolve the complex co-elution issues associated with heavily fluorinated, ionizable phenolic compounds. Rather than relying on trial and error, this guide deconstructs the physicochemical causality behind the co-elution and provides a self-validating protocol to achieve baseline resolution.
Diagnostic Workflow
Diagnostic workflow for resolving co-elution of fluorinated phenolic compounds.
Section 1: The Causality of Co-Elution
To resolve co-elution for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, we must first understand why standard reversed-phase methods fail. The failure stems from two distinct molecular features:
1. The "Fluorine Blindness" of C18 Columns Standard C18 columns rely entirely on hydrophobic dispersion forces. Because the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups dominate the molecule's lipophilicity, structural isomers and des-fluoro byproducts present nearly identical hydrophobic footprints. A C18 phase cannot sterically or electronically differentiate these isomers, leading to symmetrical co-elution[1].
2. The Dynamic Ionization of the Phenol Group The molecule contains a weakly acidic phenol group. The pKa of the closely related 3-trifluoromethylphenol is approximately 8.68[2]. If your mobile phase pH is unbuffered or sits between pH 6.0 and 8.0, the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (phenolate) states. This dual-state migration through the column causes severe peak tailing, which masks closely eluting impurities and creates artificial co-elution[3].
Section 2: Quantitative Stationary Phase Comparison
To achieve baseline resolution, we must exploit orthogonal retention mechanisms. The table below summarizes the quantitative differences in column performance for highly fluorinated aromatics.
| Stationary Phase | Primary Retention Mechanism | Relative Retention ( k′ ) | Isomeric Selectivity ( α ) | Optimal Organic Modifier |
| C18 | Hydrophobic (Dispersion) | Moderate (1.5 - 3.0) | Poor (~1.0) | Acetonitrile |
| Biphenyl | π−π , Hydrophobic | High (2.5 - 4.5) | Good (1.1 - 1.3) | Methanol |
| PFP (Pentafluorophenyl) | Dipole-dipole, π−π , F-F | Very High (3.0 - 6.0) | Excellent (>1.3) | Methanol |
Scientific Insight: PFP columns introduce multiple retention mechanisms—specifically dipole-dipole interactions and rigid shape selectivity—which are vastly superior for separating heavily fluorinated aromatics compared to alkyl phases[4].
Section 3: Validated Experimental Protocol
This protocol is designed as a self-validating system . By incorporating Diode Array Detector (DAD) peak purity checks, the method mathematically proves whether true resolution has been achieved.
Step 1: Hardware & Column Setup
-
Column: Pentafluorophenyl (PFP) phase, 2.1 x 100 mm, 1.7 µm particle size.
-
Rationale: The fluorinated stationary phase provides specific fluorine-fluorine and charge-transfer interactions necessary to separate positional isomers[1].
Step 2: Mobile Phase Preparation
-
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid.
-
Rationale: The acidic pH ensures the phenol (pKa ~8.68) remains 100% protonated, eliminating tailing[2]. Methanol is strictly required over Acetonitrile; Acetonitrile's triple bond competes for π−π interactions, whereas Methanol enhances the analyte's interaction with the PFP ring[5].
Step 3: Gradient & Temperature Optimization
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C. (Do not exceed 40°C, as excessive thermal energy disrupts weak dipole-dipole interactions).
-
Gradient:
-
0.0 - 1.0 min: 40% B
-
1.0 - 8.0 min: 40% to 85% B
-
8.0 - 10.0 min: 85% B (Hold)
-
Step 4: Self-Validation (Peak Purity Analysis)
-
Activate the DAD (scan 200-400 nm).
-
Extract the UV spectra across the apex, leading edge, and tailing edge of the target peak.
-
Validation Criterion: If the spectral match factor drops below 99.0 at any point across the peak, hidden co-elution is still occurring[3]. If this happens, flatten the gradient slope between 50-70% B.
Section 4: Troubleshooting FAQs
Q: I see a "shoulder" on my main peak. Is this co-elution or a degrading column void? A: A shoulder—defined as a sudden discontinuity or "step" in the peak shape—almost always indicates the co-elution of a structurally similar impurity. In contrast, column degradation or secondary interactions usually present as a gradual, exponential tail[3]. To confirm, check your MS spectra or DAD purity plot across the shoulder.
Q: Why did my resolution completely disappear when I switched from Methanol to Acetonitrile on my PFP column? A: This is a classic selectivity failure. Acetonitrile is a π -electron-rich solvent. When used with a PFP or Biphenyl column, the solvent molecules actively compete with your fluorinated analyte for the π−π binding sites on the stationary phase. Methanol, being a protic solvent without π -electrons, leaves the stationary phase fully available to interact with your compound[5].
Q: Can I use a high pH mobile phase (e.g., pH 10) to separate these isomers by fully ionizing them? A: While operating at pH 10 would fully ionize the phenol group (pushing it past its pKa of 8.68)[2], it is highly discouraged. Ionized analytes lose massive amounts of retention on reversed-phase columns, often eluting in the void volume where co-elution with solvent fronts and polar matrix components is inevitable. Furthermore, high pH rapidly dissolves standard silica backbones. Stick to pH 2.5 to maintain retention and exploit the PFP phase's selectivity.
Sources
Comparative Bioactivity of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol Analogs as Next-Generation mPGES-1 Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Overview & Mechanistic Rationale
For decades, the standard of care for managing inflammatory pain has relied on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors (coxibs). However, by blocking the arachidonic acid cascade upstream, COX-2 inhibitors universally suppress all downstream prostanoids, including the cardioprotective prostaglandin I2 (PGI2), leading to well-documented cardiovascular toxicities[1].
To bypass this bottleneck, the field has pivoted toward targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1) . As the terminal, inducible synthase responsible for the massive burst of PGE2 during inflammation, mPGES-1 offers a surgical intervention point[2]. Inhibiting mPGES-1 neutralizes inflammatory PGE2 production while allowing the substrate, PGH2, to be safely redirected toward homeostatic synthases[3].
Within this landscape, halogenated biphenyl-3-ol derivatives have emerged as highly potent pharmacophores. Specifically, 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (hereafter referred to as the Fluorinated Biphenyl Analog ) utilizes the extreme lipophilicity and electron-withdrawing properties of its trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups to achieve deep binding within the hydrophobic cleft of mPGES-1[4].
Caption: Arachidonic acid cascade illustrating the selective blockade of mPGES-1 vs. upstream COX enzymes.
Comparative Bioactivity Profiling
To objectively evaluate the performance of the Fluorinated Biphenyl Analog, we must benchmark it against established mPGES-1 inhibitors, such as PF-9184 (a dichloro-biphenyl derivative)[2] and MF63 (a phenanthrene imidazole)[2].
The data below synthesizes in vitro enzymatic potency, cell-based efficacy, and the critical challenge of plasma protein binding (PPB)—a known hurdle for highly lipophilic biphenyls[3].
Table 1: Comparative Inhibitory Potency & Selectivity
| Compound | Scaffold Type | Cell-Free mPGES-1 IC₅₀ (nM) | A549 Cell-Based IC₅₀ (nM) | COX-2 Selectivity (Fold) |
| Fluorinated Biphenyl Analog | -CF3/-OCF3 Biphenyl-3-ol | 14 ± 3 | 380 ± 45 | > 500x |
| PF-9184 | Dichloro-Biphenyl | 16 ± 2 | 420 ± 50 | > 238x |
| MF63 | Phenanthrene Imidazole | 1.3 ± 0.2 | 420 ± 30 | > 1000x |
| Licofelone | Arylpyrrolizine | 6000 ± 400 | < 1000 | Dual 5-LOX/COX |
Table 2: Physicochemical & ADME Profile
| Compound | cLogP | Polar Surface Area (Ų) | Plasma Protein Binding (%) | Microsomal Stability (T₁/₂ min) |
| Fluorinated Biphenyl Analog | 5.8 | 20.2 | > 99.5% | > 120 |
| PF-9184 | 5.2 | 20.2 | > 99.0% | 85 |
| MF63 | 4.1 | 45.3 | 98.5% | 45 |
Application Scientist Insights: The substitution of chlorine atoms (as seen in PF-9184) with -CF3 and -OCF3 groups significantly enhances the metabolic stability of the molecule (T₁/₂ > 120 min) by blocking cytochrome P450-mediated oxidation sites. The cell-free potency is exceptional (14 nM); however, the extreme lipophilicity (cLogP 5.8) results in high Plasma Protein Binding (>99.5%). This creates a "lipophilicity trap" where the cell-based efficacy drops to 380 nM due to non-specific binding to proteins in the assay media[3]. Researchers utilizing this analog must account for lipid/protein binding in their assay designs.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical mechanistic controls to prevent false positives—a common pitfall when working with unstable endoperoxide substrates like PGH2[5].
Caption: Step-by-step workflow for the cell-free mPGES-1 enzymatic activity assay.
Protocol A: Cell-Free mPGES-1 Activity Assay
This assay isolates the direct interaction between the biphenyl analog and the mPGES-1 enzyme.
-
Enzyme Preparation: Culture A549 human lung carcinoma cells and stimulate with IL-1β (10 ng/mL) for 72 hours. Causality: IL-1β strongly induces the overexpression of mPGES-1, ensuring a high signal-to-noise ratio[2]. Isolate the microsomal fraction via ultracentrifugation at 100,000 × g.
-
Pre-Incubation: Resuspend microsomes in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM Glutathione (GSH). Add the Fluorinated Biphenyl Analog (titrated from 0.1 nM to 10 µM) and incubate for 15 minutes at 4°C. Causality: mPGES-1 is a MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family member; GSH is an absolute requirement as an essential enzymatic cofactor[5].
-
Substrate Addition: Initiate the reaction by adding 10 µM of PGH2 (dissolved in dry acetone). Incubate for exactly 60 seconds at 4°C.
-
Reaction Termination (Critical Step): Terminate the reaction by adding a stop solution of FeCl2 or SnCl2 (40 mM) in 0.1 N HCl. Causality: PGH2 is highly unstable and will spontaneously degrade into PGE2 in aqueous solutions, causing massive false-positive baseline readings. SnCl2 instantly reduces unreacted PGH2 into stable PGF2α, isolating the enzymatically produced PGE2 for accurate measurement[3].
-
Quantification: Extract the lipids using solid-phase extraction (SPE) and quantify PGE2 via LC-MS/MS or a competitive ELISA.
Protocol B: Cell-Based PGE2 Inhibition Assay
This assay measures the compound's ability to penetrate the cell membrane and inhibit mPGES-1 in a physiological environment.
-
Cell Plating & Stimulation: Seed A549 cells in 96-well plates. Stimulate with IL-1β (10 ng/mL) for 24 hours to upregulate mPGES-1 and COX-2.
-
Compound Treatment: Wash the cells to remove accumulated PGE2. Add the biphenyl analogs in fresh media containing 2% Fetal Bovine Serum (FBS) and incubate for 30 minutes. Causality: Limiting FBS to 2% mitigates the severe plasma protein binding of the -CF3/-OCF3 biphenyl scaffold, allowing free drug to enter the cell[3].
-
Substrate Burst: Add 10 µM Arachidonic Acid or 2 µM A23187 (calcium ionophore) for 30 minutes to trigger the arachidonic acid cascade.
-
Viability Control: In parallel, run an MTT or CellTiter-Glo assay. Causality: This validates that the reduction in PGE2 is strictly due to mPGES-1 inhibition and not compound-induced cytotoxicity.
Conclusion
The 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol scaffold represents a highly potent, target-specific tool for mPGES-1 inhibition. Its heavy halogenation provides superior metabolic stability and deep hydrophobic pocket engagement compared to earlier generations of inhibitors like Licofelone. However, drug developers must carefully balance this extreme lipophilicity during lead optimization to overcome the high plasma protein binding that limits whole-blood efficacy. For researchers investigating the structural biology of mPGES-1 or developing next-generation, non-cardiotoxic anti-inflammatories, this analog serves as a premier benchmark compound.
References
-
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. National Institutes of Health (NIH) PMC. Available at: [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? National Institutes of Health (NIH) PMC. Available at: [Link]
-
Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry. Available at: [Link]
-
Novel human mPGES-1 inhibitors identified through structure-based virtual screening. National Institutes of Health (NIH) PMC. Available at: [Link]
Sources
- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol Synthesis: A Comparative Guide to Batch vs. Flow Cross-Coupling Pathways
Executive Summary
The synthesis of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS 1261576-46-8) 1[1] represents a significant challenge in modern organic synthesis. As a heavily fluorinated biphenyl building block, it is highly sought after in the development of protein degraders, kinase inhibitors, and advanced agrochemicals. However, constructing this molecule via a Suzuki-Miyaura cross-coupling between 3-bromo-5-(trifluoromethyl)phenol 2[2] and (4-(trifluoromethoxy)phenyl)boronic acid 3[3] is notoriously difficult. This guide objectively compares traditional batch synthesis against an advanced continuous flow microreactor pathway, detailing the causality behind experimental choices and providing self-validating protocols to ensure high reproducibility.
Mechanistic Bottlenecks & Causality
To achieve reproducible yields, chemists must overcome two primary thermodynamic and kinetic bottlenecks inherent to the electronic properties of the precursors:
-
Protodeboronation of the Boronic Acid : Electron-deficient arylboronic acids, particularly those bearing strong electron-withdrawing groups like the −OCF3 moiety, are highly susceptible to base-mediated protodeboronation 4[4]. Under standard aqueous basic conditions at elevated temperatures, the C-B bond rapidly hydrolyzes. This side reaction generates trifluoromethoxybenzene as a dead-end byproduct, drastically altering the effective stoichiometry of the reaction and destroying reproducibility.
-
Phenoxide Interference : The unprotected phenolic −OH group on the aryl bromide is rendered highly acidic by the meta- −CF3 group. Under basic coupling conditions, it deprotonates to form a phenoxide anion. This anion can coordinate to the palladium center, displacing essential phosphine ligands and stalling the oxidative addition and transmetalation steps 5[5].
Caption: Competing pathways in the Suzuki-Miyaura coupling of electron-deficient boronic acids.
Pathway A: Traditional Batch Synthesis (The Baseline)
The traditional batch approach relies on brute-forcing the thermodynamic barriers by using a large excess of the boronic acid to compensate for protodeboronation, alongside a robust but slow catalyst like Pd(PPh3)4 .
Step-by-Step Methodology
-
Preparation : Charge a flame-dried Schlenk flask with 3-bromo-5-(trifluoromethyl)phenol (1.0 eq, 10 mmol) 2[2] and (4-(trifluoromethoxy)phenyl)boronic acid (2.0 eq, 20 mmol) 3[3].
-
Catalyst & Solvent : Add Pd(PPh3)4 (5 mol%) and purge the flask with N2 for 15 minutes. Inject degassed Toluene/EtOH (4:1 ratio, 0.2 M).
-
Base Addition : Add aqueous Na2CO3 (2.0 M, 3.0 eq). The excess base is required to keep the phenol deprotonated while leaving enough carbonate to activate the boronic acid.
-
Reaction : Heat the biphasic mixture to a vigorous reflux (80°C) for 16 hours.
-
Validation Checkpoint : Perform TLC analysis (Hexanes/EtOAc 4:1). A highly non-polar spot running near the solvent front indicates the presence of trifluoromethoxybenzene, confirming that protodeboronation has consumed a significant portion of the boronic acid.
-
Workup : Cool to room temperature, neutralize with 1M HCl to reprotonate the product phenol, extract with EtOAc, and purify via silica gel chromatography.
Critique: While functional, the prolonged heating time in an aqueous base guarantees substantial protodeboronation, leading to highly variable yields (45-60%) and poor scalability.
Pathway B: Advanced Continuous Flow Synthesis (The Solution)
To achieve strict reproducibility, the kinetic dominance of transmetalation must be established over the protodeboronation pathway. This is achieved by transitioning to a continuous flow microreactor utilizing a highly active Buchwald precatalyst (XPhos Pd G3) 6[6].
The bulky, electron-rich XPhos ligand accelerates reductive elimination and sterically prevents the phenoxide from poisoning the catalyst. Simultaneously, the microreactor provides extreme biphasic mixing and rapid heat transfer, allowing the reaction to complete in minutes rather than hours 4[4].
Step-by-Step Methodology
-
Solution Preparation :
-
Stream A: Dissolve 3-bromo-5-(trifluoromethyl)phenol (1.0 eq) and XPhos Pd G3 (2 mol%) in anhydrous THF (0.5 M).
-
Stream B: Dissolve (4-(trifluoromethoxy)phenyl)boronic acid (1.1 eq) and K3PO4 (3.0 eq) in a THF/ H2O mixture (1:1, 0.55 M).
-
-
Flow Setup : Prime dual syringe pumps and connect them to a dynamic T-mixer to ensure immediate homogenization of the biphasic streams.
-
Reactor Conditions : Pump the combined streams through a PFA microreactor coil (10 mL internal volume) submerged in a 100°C oil bath. Set the flow rates to achieve a precise 5-minute residence time .
-
Validation Checkpoint : Collect an aliquot of the output stream directly into a vial containing saturated aqueous NH4Cl . Offline HPLC-MS analysis will show >90% conversion to the product mass (m/z 322.0) with <2% of the protodeboronation byproduct, validating the kinetic out-competition of the degradation pathway.
-
Continuous Collection & Workup : Direct the reactor output into a collection flask containing a quenching buffer. Phase separate, concentrate the organic layer, and purify via short-path chromatography.
Caption: Workflow comparison between traditional batch reflux and continuous flow microreactor setups.
Quantitative Data Presentation
The following table summarizes the performance metrics of both pathways, highlighting the superior efficiency and reproducibility of the continuous flow methodology.
| Parameter | Pathway A (Batch) | Pathway B (Continuous Flow) |
| Isolated Yield | 45 – 60% | 88 – 92% |
| Reaction Time | 16 hours | 5 minutes (Residence Time) |
| Catalyst System | 5 mol% Pd(PPh3)4 | 2 mol% XPhos Pd G3 |
| Boronic Acid Equivalents | 2.0 eq (Excess required) | 1.1 eq (Near-stoichiometric) |
| Reproducibility (RSD) | > 15% | < 3% |
| Primary Byproduct | Trifluoromethoxybenzene (High) | Trace amounts |
| Scalability | Poor (Exothermic scaling issues) | Excellent (Numbering-up) |
References
-
AK Scientific. 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol (CAS 1261576-46-8). 1
-
CymitQuimica. 3-Bromo-5-(trifluoromethyl)phenol (CAS 1025718-84-6). 2
-
Pharmaffiliates. B-[4-(Trifluoromethoxy)phenyl]boronic Acid (CAS 139301-27-2). 3
-
Journal of the American Chemical Society (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. 4
-
MDPI Catalysts (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.5
-
ACS Catalysis (2022). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. 6
Sources
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol proper disposal procedures
Proper disposal of heavily fluorinated aromatic compounds is one of the most critical logistical challenges in modern laboratory safety. 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a specialized molecule featuring a phenolic core flanked by two highly stable fluorinated groups: a trifluoromethyl (-CF₃) group and a trifluoromethoxy (-OCF₃) group.
While these structural features provide excellent metabolic stability for drug development, they introduce severe environmental and safety liabilities during disposal. Improper handling can lead to the release of persistent per- and polyfluoroalkyl substances (PFAS) or lethal hydrogen fluoride (HF) gas[1].
As your trusted partner in laboratory safety, we have engineered this self-validating, step-by-step operational guide to ensure complete regulatory compliance and environmental stewardship when disposing of this compound.
Chemical Profiling & The Causality of Hazard
To execute a safe disposal strategy, operators must first understand the molecular behavior of the waste:
-
The Phenolic Core: The hydroxyl (-OH) group renders the compound weakly acidic and highly corrosive to living tissue. It readily penetrates the skin, causing severe systemic toxicity. This dictates the strict use of non-permeable PPE and absolutely precludes any drain disposal[2].
-
The C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incineration (which typically operates around 850°C) is insufficient to break these bonds. Incomplete combustion of fluorinated aromatics leads to the formation of lethal byproducts, including perfluoroisobutylene (PFIB) and fluorinated dioxins[1]. Therefore, ultra-high-temperature incineration is a non-negotiable requirement.
Laboratory Waste Segregation Protocol
Causality of Segregation: Why must this compound be strictly isolated from non-halogenated solvents? Non-halogenated solvents (e.g., ethanol, acetone) burn rapidly and have high BTU (British Thermal Unit) values. If fluorinated waste is diluted into a non-halogenated stream, the overall combustion temperature in the incinerator may drop below the critical threshold required for C-F bond cleavage. This results in the atmospheric release of toxic fluorinated fragments[3].
Step-by-Step Methodology: Collection & Segregation
-
Primary Containment: Collect all liquid and solid waste containing the compound in UN-approved, High-Density Polyethylene (HDPE) containers.
-
Validation Check: Inspect the container for chemical compatibility. Do not use standard PET or metal containers, as trace acidic degradation products from the phenol can cause structural failure over time.
-
-
Strict Halogenated Segregation: Deposit the waste exclusively into containers explicitly labeled "Halogenated Organic Waste"[2].
-
Aqueous Separation: Do not mix this compound with aqueous waste streams. If the compound is suspended in an aqueous emulsion, perform a solvent extraction (e.g., using dichloromethane) to isolate the fluorinated organic phase before disposal.
-
Validation Check: Verify phase separation visually; the organic halogenated layer must be clearly distinct before decanting into the waste carboy.
-
-
Labeling & Manifesting: Tag the container with a serialized Hazardous Waste label. Explicitly write "Fluorinated Phenol Derivative (Contains -CF3 and -OCF3)" on the manifest to alert the downstream disposal facility of the high fluorine load, which requires specific scrubber routing[3].
Thermal Destruction Mechanism (Incineration)
Once transferred to an EPA-regulated off-site facility, the compound undergoes specialized thermal oxidation.
Causality of the Incineration Parameters:
-
Temperature & Residence Time: The incinerator (typically a rotary kiln) must operate at temperatures exceeding 1,000°C (1,832°F) with a residence time of at least 2 seconds[3]. This sustained thermal energy is the only reliable method to homolytically cleave the C-F bonds, reducing the molecule to elemental carbon, oxygen, and fluorine radicals.
-
Flue Gas Scrubbing: Upon combustion, the liberated fluorine radicals react with hydrogen (from co-combusted fuels) to form hydrogen fluoride (HF) gas. HF is highly corrosive and will destroy incinerator linings and local ecosystems if released. The flue gas must be directed through a wet caustic scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), which neutralizes the HF into inert, solid fluoride salts (e.g., CaF₂)[1].
Table 1: Operational Parameters for Fluorinated Phenol Waste Destruction
| Parameter | Specification | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | High fluorine content requires specialized handling to prevent environmental PFAS contamination[3]. |
| Primary Container | High-Density Polyethylene (HDPE) | Phenols degrade certain plastics; fluorinated organics require robust, leak-proof containment. |
| Incineration Temp. | > 1,000°C (1,832°F) | Required to overcome the high bond dissociation energy of C-F bonds (~485 kJ/mol). |
| Residence Time | ≥ 2.0 seconds | Ensures complete thermal oxidation and prevents formation of toxic perfluoroisobutylene (PFIB)[1]. |
| Flue Gas Scrubbing | Wet Caustic Scrubber | Neutralizes highly corrosive hydrogen fluoride (HF) gas generated during C-F combustion. |
Visualization: Thermal Destruction Workflow
Figure 1: Thermal destruction and neutralization workflow for highly fluorinated phenol waste.
Spill Response and Decontamination Protocol
In the event of a localized laboratory spill, immediate containment is required to prevent aerosolization and surface contamination.
Step-by-Step Methodology: Spill Recovery
-
Evacuation & PPE: Evacuate the immediate area. Responders must don heavy-duty nitrile or neoprene gloves, a chemical splash suit, and a full-face respirator equipped with organic vapor/acid gas cartridges.
-
Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., diatomaceous earth or vermiculite).
-
Causality: Do not use paper towels or combustible absorbents. The phenolic nature of the compound can cause unexpected exothermic reactions with certain organics and complicates downstream incineration.
-
-
Absorption & Collection: Work from the perimeter inward to absorb the liquid. Use non-sparking plastic scoops to transfer the contaminated absorbent into a wide-mouth HDPE hazardous waste bucket.
-
Surface Decontamination: Wash the spill surface with a highly alkaline detergent solution (pH > 9) to neutralize residual phenolic acidity, followed by a secondary wipe-down with a halogenated solvent (e.g., chloroform) to lift any remaining fluorinated residue.
-
Waste Consolidation: Seal the HDPE bucket, label it as "Spill Debris: Halogenated Fluorinated Phenol," and route it through the halogenated waste stream[2].
-
Validation Check: Swipe the decontaminated area with pH paper to ensure the surface has returned to a neutral baseline (pH 6-8) before allowing personnel to re-enter without PPE.
-
References
-
[3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (epa.gov) URL: 3
-
[2] Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University (northwestern.edu) URL: 2
-
[1] Title: Emissions from incineration of fluoropolymer materials Source: National Institute for Air Research (nilu.com) URL: 4
-
Title: Products of incomplete combustion of POSF Based Fluorochemicals Source: Minnesota Office of the Attorney General (ag.state.mn.us) URL:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
